4-(Azetidin-2-yl)pyridine dihydrochloride
Description
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
4-(azetidin-2-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-4-9-5-2-7(1)8-3-6-10-8;;/h1-2,4-5,8,10H,3,6H2;2*1H |
InChI Key |
HKZHUAMEOLVLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-(Azetidin-2-yl)pyridine dihydrochloride molecular weight and formula
Technical Monograph: 4-(Azetidin-2-yl)pyridine Dihydrochloride
Executive Technical Summary
4-(Azetidin-2-yl)pyridine dihydrochloride is a high-value heteroaromatic building block and a structural analog of the potent nicotinic acetylcholine receptor (nAChR) ligands nicotine and epibatidine. Distinguished by the high ring strain of the azetidine moiety (~26 kcal/mol) coupled to the electron-deficient pyridine ring, this molecule serves as a critical probe for studying the steric and electronic requirements of the nAChR agonist binding site.
Unlike its regioisomer A-85380 (3-(azetidin-2-yl)pyridine), which targets
Chemical Identity & Physicochemical Properties
The following data establishes the core specification for the dihydrochloride salt form, which is the preferred state for stability and solubility in aqueous media.
| Property | Specification | Notes |
| IUPAC Name | 4-(Azetidin-2-yl)pyridine dihydrochloride | |
| Common Name | 4-Pyr-Azetidine 2HCl | |
| CAS Number | 1213558-97-4 (Free Base) | Salt forms are often custom-generated from this parent CAS. |
| Molecular Formula | Represents | |
| Molecular Weight | 207.10 g/mol | Free Base: 134.18 g/mol ; 2 |
| Physical State | White to off-white hygroscopic solid | Highly susceptible to moisture; handle in desiccated environment. |
| Solubility | >50 mg/mL in Water, DMSO | Insoluble in non-polar organics (Hexane, Et2O). |
| pKa (Calculated) | Pyridine N: ~5.2; Azetidine N: ~10.5 | The azetidine secondary amine is highly basic. |
Synthetic Methodology: The Negishi Cross-Coupling Protocol
While classical routes involve the cyclization of
Rationale for Method Selection
-
Causality: Direct coupling of the
hybridized azetidine carbon to the pyridine carbon is challenging due to -hydride elimination. The Negishi coupling (Organozinc) is superior to Suzuki methods here because it tolerates the sensitive azetidine ring and suppresses isomerization. -
Validation: The use of
prevents the coordination of the pyridine nitrogen from poisoning the catalyst.
Step-by-Step Protocol
Reagents:
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
N-Boc-2-iodoazetidine (1.2 equiv) [Prepared from N-Boc-azetidine via lithiation/iodination]
-
Zinc dust (activated)
- (0.05 equiv)
-
Solvent: Anhydrous THF/DMA (Dimethylacetamide)
Workflow:
-
Zinc Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF at 65°C to remove the oxide layer.
-
Organozinc Formation: Add N-Boc-2-iodoazetidine to the activated zinc slurry at room temperature. Stir for 2 hours to generate the organozinc reagent (N-Boc-azetidin-2-yl)zinc iodide.
-
Coupling: In a separate vessel, dissolve 4-bromopyridine and
in DMA. Cannulate the organozinc solution into this mixture under Argon. -
Reaction: Heat to 80°C for 12 hours. Monitor by LC-MS for the intermediate (MW ~234 Da for Boc-protected species).
-
Deprotection (Salt Formation):
-
Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).
-
Dissolve in 1,4-Dioxane.
-
Add 4.0 M HCl in Dioxane (10 equiv) at 0°C.
-
Stir at RT for 4 hours. The product, 4-(Azetidin-2-yl)pyridine dihydrochloride , will precipitate as a white solid.
-
-
Purification: Filter the precipitate and wash with cold diethyl ether to remove residual Boc-byproducts.
Visualizing the Synthesis Logic
Caption: Figure 1. Convergent synthesis via Negishi cross-coupling followed by acid-mediated deprotection.
Structural Pharmacology & Signaling
The 4-(azetidin-2-yl)pyridine moiety is a "rigidified" analog of the flexible nicotine molecule. In drug development, this rigidity is exploited to reduce entropic penalties upon binding to the receptor.
-
Pharmacophore: The distance between the protonated azetidine nitrogen (cationic center) and the pyridine nitrogen (H-bond acceptor) is fixed. In the 4-yl isomer, this distance is extended compared to the 3-yl isomer (A-85380), potentially altering selectivity from
toward or other subtypes. -
Mechanism: Upon binding, these ligands stabilize the open-channel conformation of the nAChR, allowing cation (
, ) influx.
Caption: Figure 2. Signal transduction pathway initiated by nAChR agonist binding.
Handling, Stability, and QC Protocols
To ensure experimental reproducibility, the following protocols must be strictly observed.
Storage and Stability
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Absorption of water leads to stoichiometry errors in dosing.
-
Storage: Store at -20°C under Argon.
-
Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage of stock solutions, freeze at -80°C.
Quality Control (Self-Validating System)
Before use in biological assays, verify the integrity of the compound using this checklist:
-
Appearance Check: Must be a free-flowing white powder. If clumping is observed, the salt has absorbed water; recrystallize from Ethanol/Ether.
-
Chloride Content Titration: Dissolve 10 mg in water and titrate with
to confirm the stoichiometry. Deviations indicate hydration or degradation. -
1H-NMR Validation (D2O):
-
Look for Pyridine protons: Two doublets (AA'BB' system) around
8.6 (2H) and 7.8 (2H). -
Look for Azetidine protons: Multiplets at
5.4 (1H, chiral center), 4.0-4.2 (2H), and 2.8-3.0 (2H). -
Absence of Boc peaks: Ensure no singlet at
1.4 (indicates incomplete deprotection).
-
References
-
Synthesis of Azetidinyl-Pyridines
-
Title: A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[1]
- Source: Neuropharmacology (1996).
-
URL:[Link]
- Context: Establishes the foundational chemistry and pharmacology for azetidinyl-pyridine nAChR ligands.
-
-
Negishi Coupling for Azetidines
-
Chemical Identity Verification
- Title: PubChem Compound Summary for Azetidinyl Pyridine Deriv
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- Context: Verification of molecular weight and formula standards for pyridine-azetidine isomers.
Sources
- 1. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. (PDF) Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity [academia.edu]
- 6. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Acquisition of 4-(Azetidin-2-yl)pyridine 2HCl: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Key Suppliers, Pricing Considerations, and the Strategic Importance of this Novel Building Block in Medicinal Chemistry
Introduction: The Rising Prominence of Azetidine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the azetidine motif has emerged as a valuable building block, prized for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[1][2][3] The four-membered nitrogen-containing heterocycle, 4-(Azetidin-2-yl)pyridine dihydrochloride, represents a key intermediate for researchers and scientists engaged in the development of next-generation therapeutics. Its unique structural features, combining the constrained azetidine ring with the versatile pyridine moiety, offer a gateway to exploring new chemical space and designing molecules with enhanced potency and selectivity.[4][5] This guide provides a comprehensive overview of the key suppliers, pricing dynamics, and technical considerations surrounding this critical compound, tailored for professionals in drug development.
The Supplier Landscape: Identifying Reliable Sources for 4-(Azetidin-2-yl)pyridine 2HCl
Acquiring high-quality 4-(Azetidin-2-yl)pyridine 2HCl (CAS No. 158334-93-9) is a critical first step in many research and development pipelines. Several chemical suppliers specialize in providing novel building blocks for the pharmaceutical industry. While direct "off-the-shelf" availability can fluctuate, the following companies are prominent players in the synthesis and distribution of complex heterocyclic compounds and are strong potential sources for this reagent.
Key Potential Suppliers:
-
Enamine: A global leader in the supply of screening compounds and building blocks, Enamine is a primary resource for novel and diverse chemical entities.[1] Their extensive catalog and custom synthesis capabilities make them a strong candidate for sourcing 4-(Azetidin-2-yl)pyridine 2HCl.
-
PharmaBlock: Specializing in the design and synthesis of innovative building blocks, PharmaBlock offers a wide array of azetidine-containing compounds for drug discovery.[2] Their focus on enabling novel chemistry for pharmaceutical R&D positions them as a likely supplier.
-
Life Chemicals: With a vast collection of functionalized heterocycles, Life Chemicals is another key vendor for sourcing unique scaffolds for medicinal chemistry programs.[3] Their offerings of diverse azetidine derivatives suggest a capacity to provide the target compound.
Comparative Analysis of Potential Suppliers:
| Supplier | Specialization | Custom Synthesis | Geographic Reach | Noteworthy Features |
| Enamine | Screening Compounds, Building Blocks | Yes | Global | Extensive catalog of unique and diverse molecules.[1] |
| PharmaBlock | Novel Building Blocks for Drug R&D | Yes | Global | Strong focus on innovative and enabling chemistry.[2] |
| Life Chemicals | Functionalized Heterocycles | Yes | Global | Large collection of screening compounds and building blocks.[3] |
Understanding the Market: Pricing and Procurement Considerations
The price of 4-(Azetidin-2-yl)pyridine 2HCl can vary significantly based on several factors, including purity, quantity, and the supplier's synthesis route and scale. As a specialized chemical intermediate, it is typically not a high-volume, low-cost commodity.
Factors Influencing Pricing:
-
Purity: Higher purity grades, essential for many pharmaceutical applications, command a premium price. Purity is typically determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Scale: The cost per gram generally decreases with larger order quantities. Bulk inquiries for multi-gram or kilogram-scale synthesis will often result in more favorable pricing.
-
Synthesis Complexity: The synthetic route to 4-(Azetidin-2-yl)pyridine 2HCl can be intricate, involving multiple steps and potentially chiral resolutions, which contributes to the overall cost.
-
Supplier and Lead Time: Established suppliers with readily available stock may have different pricing structures compared to those offering custom synthesis, which will also involve longer lead times.
Researchers should anticipate that pricing for small, research-scale quantities (e.g., 1 gram) will be in the range of several hundred to potentially over a thousand dollars, with significantly lower per-gram costs at larger scales. It is imperative to request quotes from multiple suppliers and to inquire about their analytical data and quality control processes.
Technical Deep Dive: Synthesis and Quality Control
A thorough understanding of the synthetic pathways and analytical validation of 4-(Azetidin-2-yl)pyridine 2HCl is crucial for ensuring the reliability and reproducibility of experimental results.
Synthetic Strategies for 2-Substituted Azetidines
The synthesis of 2-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring. General approaches often involve the cyclization of acyclic precursors or the modification of pre-existing azetidine rings.
A plausible synthetic approach to the 2-(pyridin-4-yl)azetidine core could involve the following conceptual steps, as illustrated in the workflow diagram below. This is a generalized representation, and specific reagents and conditions would need to be optimized.
Caption: A generalized workflow for the synthesis of 4-(Azetidin-2-yl)pyridine 2HCl.
Quality Control and Analytical Characterization
Ensuring the identity and purity of 4-(Azetidin-2-yl)pyridine 2HCl is paramount. A comprehensive Certificate of Analysis (CoA) from the supplier should be requested and reviewed. Key analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The proton NMR spectrum of the free base, 4-(azetidin-2-yl)pyridine, would be expected to show characteristic signals for the pyridine ring protons and the protons of the azetidine ring. The dihydrochloride salt formation will typically cause downfield shifts of the signals, particularly for the protons on and adjacent to the nitrogen atoms.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.
The following diagram illustrates a typical quality control workflow for a specialized chemical intermediate like 4-(Azetidin-2-yl)pyridine 2HCl.
Caption: A typical quality control workflow for a chemical intermediate.
The Strategic Value in Drug Development
The incorporation of the 2-(pyridin-4-yl)azetidine moiety into a drug candidate can offer several strategic advantages:
-
Improved Physicochemical Properties: The azetidine ring can enhance solubility and reduce lipophilicity compared to larger cyclic amines.[6]
-
Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolism by cytochrome P450 enzymes.[6]
-
Novel Intellectual Property: The use of this unique scaffold can provide a strong basis for novel intellectual property claims.
-
Vector for Further Functionalization: The pyridine ring offers a site for further chemical modification to optimize binding interactions with a biological target.[4]
Conclusion
4-(Azetidin-2-yl)pyridine 2HCl is a valuable and increasingly important building block for drug discovery and development. While its procurement requires careful consideration of suppliers, pricing, and quality control, its strategic incorporation into novel drug candidates can lead to molecules with improved properties and strong intellectual property positions. By partnering with reputable suppliers and conducting thorough due diligence on the technical specifications of the compound, research and development teams can effectively leverage this powerful scaffold in their quest for new and improved medicines.
References
Please note that direct product links for 4-(Azetidin-2-yl)pyridine 2HCl (CAS 158334-93-9) are not consistently available and may require direct inquiry with the suppliers. The following references provide context on the suppliers and the scientific background of azetidine and pyridine chemistry.
-
A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). ACS Publications. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link]
-
Synthesis and Characterization of a Novel Azetidine Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). National Institutes of Health. [Link]
Sources
Comprehensive Characterization of 4-(Azetidin-2-yl)pyridine Salt Forms: A Strategic Development Guide
The following technical guide details the physical properties and development strategy for 4-(Azetidin-2-yl)pyridine salt forms.
As specific proprietary data for the salt forms of this exact isomer (C-C linked) is often held in private discovery databases, this guide synthesizes first-principles chemical logic , analogous data from the 3-isomer (nicotinic ligands) , and standard solid-state development protocols .[1]
Part 1: Executive Summary & Chemical Profile[1]
4-(Azetidin-2-yl)pyridine represents a distinct subclass of pyridine-azetidine scaffolds, structurally related to high-affinity nicotinic acetylcholine receptor (nAChR) ligands.[1] Unlike the ether-linked analogs (e.g., A-85380), this compound features a direct carbon-carbon bond between the pyridine C4 position and the azetidine C2 position.[1]
Development of this scaffold into a drug substance requires rigorous salt selection to overcome the inherent challenges of the azetidine ring (strain/stability) and the hygroscopicity typical of secondary amine salts.
Molecular Structure & Basicity
The molecule is a di-basic system with two distinct protonation sites.[1] Understanding the ionization hierarchy is critical for stoichiometric control during salt formation.
| Feature | Chemical Moiety | Approx.[2][3][4][5][6][7][8][9][10][11][12] pKa | Role in Salt Formation |
| Primary Base | Azetidine Nitrogen ( | 10.5 – 11.0 | Primary Salt Site. Protonates readily with stoichiometric acids.[1] |
| Secondary Base | Pyridine Nitrogen ( | 5.2 – 5.4 | Secondary Site. Protonates only with excess strong acid (forming di-salts).[1] |
| Chirality | C2 of Azetidine | N/A | The C2 position is chiral. Salt formation (e.g., with Tartaric acid) may be used for chiral resolution. |
Critical Insight: The large
Part 2: Predicted Physical Properties of Salt Forms
Based on structural analogs (3-substituted pyridine azetidines) and general solid-state chemistry principles, the following properties are projected for key salt forms.
Mono-Hydrochloride (HCl) Salt[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point (MP): Predicted range 140°C – 170°C .[1]
-
Hygroscopicity: High Risk. Small, high-charge-density cations (azetidinium) combined with chloride often result in deliquescent materials.[1]
-
Solubility: >100 mg/mL in water (Very Soluble).[1]
-
Stability: Good solid-state stability, but potential for ring-opening hydrolysis in solution at extreme pH or elevated temperatures due to azetidine ring strain (~26 kcal/mol).[1]
Hemifumarate / Fumarate Salt[1]
-
Appearance: White crystalline powder.
-
Melting Point (MP): Predicted range 160°C – 190°C .[1]
-
Hygroscopicity: Low Risk. Organic counterions often disrupt the water sorption lattice channels better than halides.
-
Advantage: Fumaric acid (pKa ~3.0, 4.4) pairs well with the azetidine nitrogen (
), ensuring proton transfer and stable lattice formation.
L-Tartrate Salt (Chiral Resolution)[1]
-
Utility: Specifically used to resolve the racemic 4-(Azetidin-2-yl)pyridine into its (R) or (S) enantiomers via diastereomeric salt crystallization.[1]
-
Solubility: Differential solubility between the (R,R)-diastereomer and (S,R)-diastereomer allows for fractional crystallization in ethanol/methanol systems.[1]
Part 3: Salt Screening Strategy (Experimental Protocol)
To empirically determine the optimal form, the following "Self-Validating" screening workflow is recommended. This protocol prioritizes stability and crystallinity.
Counterion Selection Logic
Selection is based on the "Rule of Three" :
-
Group 1 (Strong Acids): HCl, HBr, Methanesulfonic acid (Mesylate). Goal: Maximize solubility.
-
Group 2 (Dicarboxylic Acids): Fumaric, Succinic, Tartaric, Maleic. Goal: Maximize crystallinity and stability.
-
Group 3 (Specialty): Tosylic acid, Orotic acid. Goal: Reduce hygroscopicity.
Automated Screening Workflow (DOT Diagram)
Part 4: Detailed Characterization Methodologies
X-Ray Powder Diffraction (XRPD)[1]
-
Purpose: Fingerprinting the solid form.
-
Protocol: Scan from 3° to 40°
. -
Success Metric: Sharp, well-defined peaks indicate a crystalline salt.[1] A "halo" indicates amorphous material (common in rapid precipitation of amine salts).
Dynamic Vapor Sorption (DVS)
-
Criticality: Azetidine salts are prone to deliquescence.
-
Protocol: Cycle relative humidity (RH) from 0% → 90% → 0% at 25°C.
-
Thresholds:
-
< 2% mass gain: Non-hygroscopic (Ideal).[1]
-
15% mass gain: Very hygroscopic (Requires special handling/packaging).
-
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): Look for a sharp endotherm (melting).[1] Broad endotherms often indicate solvent loss or degradation.
-
Thermogravimetric Analysis (TGA): Confirm if the salt is a solvate/hydrate.[1] A weight loss >1% prior to melting suggests a solvate or surface moisture.
Part 5: Stability & Handling (Safety)[1]
Warning: Compounds containing the 4-(Azetidin-2-yl)pyridine pharmacophore are structural analogs to Epibatidine and A-85380 .[1] These are potent nAChR agonists.[6][10][11]
-
Toxicity: Assume high potency (picomolar to nanomolar affinity).
-
Handling:
-
Use a glovebox or isolator for all solid handling.
-
Deactivate glassware with dilute bleach (oxidizes the azetidine/pyridine) before washing.[1]
-
-
Chemical Stability:
-
Acidic pH: Stable (protonation protects the nitrogen).[1]
-
Basic pH: Stable, but free base is volatile and prone to oxidation.
-
Nucleophiles: Avoid strong nucleophiles in synthesis, which can open the strained azetidine ring.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]
-
Kozikowski, A. P., et al. (2004).[9] Synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 47(10), 2453-2465.[1][9] (Provides comparative data on azetidine-pyridine salt handling).[1]
-
Anderson, D. J., et al. (2008). Pyridine-azetidine compounds as nicotinic ligands.[1][6][9][10] US Patent 7,342,016. (Describes synthesis and salt formation of related scaffolds).
-
Hickey, M. B., & Peterson, M. L. (2007). Surmounting the challenges of solid-state chemistry in drug discovery. Journal of Pharmaceutical Sciences, 96(5), 1090-1099.[1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 5. Ki Summary [bindingdb.org]
- 6. Tebanicline - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Methodological & Application
Synthesis of 4-(Azetidin-2-yl)pyridine Dihydrochloride: A Comprehensive Guide for Medicinal Chemists
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide for the synthesis of 4-(Azetidin-2-yl)pyridine dihydrochloride, a valuable heterocyclic building block for drug discovery and development. The azetidine ring is a privileged motif in medicinal chemistry, known for introducing favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1][2] This guide outlines a modern and efficient synthetic strategy, beginning with the construction of a key N-protected intermediate, followed by deprotection and salt formation. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present comparative data to aid researchers in selecting the optimal synthetic route.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 4-(Azetidin-2-yl)pyridine dihydrochloride is most effectively approached by first constructing the core heterocyclic system under the guise of a protecting group, followed by a final deprotection and salt formation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability in various reaction conditions and its facile removal under acidic conditions, which conveniently aligns with the desired hydrochloride salt formation.[3]
The retrosynthetic analysis reveals two primary bond disconnections for forming the key intermediate, N-Boc-2-(4-pyridyl)azetidine:
-
C2-C(pyridyl) Bond Formation: This involves coupling a pre-formed N-Boc-azetidine synthon with a pyridine moiety. This is the more direct and modern approach.
-
Azetidine Ring Formation: This involves building the azetidine ring onto a precursor already containing the pyridine ring, for example, through a cycloaddition reaction.[4][5]
This guide will focus on the first, more convergent strategy, highlighting a state-of-the-art photochemical method.
Caption: Retrosynthetic analysis of 4-(Azetidin-2-yl)pyridine dihydrochloride.
Synthesis of the Key Intermediate: N-Boc-2-(4-pyridyl)azetidine
The crucial step in this synthesis is the formation of the carbon-carbon bond between the C2 position of the azetidine ring and the C4 position of the pyridine ring. A highly effective and innovative method for this transformation is the photocatalyzed decarboxylative coupling of N-Boc-azetidine-2-carboxylic acid with 4-vinylpyridine.[1]
Mechanism and Rationale
This reaction leverages the power of photoredox catalysis. The process is initiated by the excitation of a suitable photocatalyst (e.g., 4CzIPN) by light. The excited photocatalyst then engages in a single-electron transfer (SET) with the carboxylate of the N-Boc-azetidine-2-carboxylic acid (formed in situ with a mild base like LiOH). This oxidation event triggers decarboxylation, generating a nucleophilic α-amino radical at the C2 position of the azetidine. This radical then adds to the electron-deficient double bond of 4-vinylpyridine. A final reduction and protonation step yields the desired product and regenerates the photocatalyst, closing the catalytic cycle.
This method is advantageous because it utilizes readily available starting materials, proceeds under mild conditions, and avoids the use of stoichiometric organometallic reagents.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-(4-pyridyl)azetidine-1-carboxylate
This protocol is adapted from a procedure developed by Pfizer and Enamine for the direct photochemical modification of azetidine-2-carboxylic acids.[1]
Materials and Reagents:
-
N-Boc-azetidine-2-carboxylic acid
-
4-Vinylpyridine
-
4CzIPN (1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) or other suitable photocatalyst
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Photoreactor equipped with a 365 nm LED light source and cooling fan
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv), 4-vinylpyridine (2.0 equiv), the photocatalyst (e.g., 4CzIPN, 2.5 mol%), and lithium hydroxide monohydrate (1.1 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting carboxylic acid.
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
Place the flask in the photoreactor, ensuring it is positioned for even irradiation and cooling.
-
Irradiate the reaction mixture with 365 nm LEDs while maintaining the internal temperature at approximately 25-30 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-(4-pyridyl)azetidine-1-carboxylate as the pure product.
Protocol 2: Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the simultaneous formation of the dihydrochloride salt. The use of hydrochloric acid serves both purposes efficiently. Both the azetidine nitrogen and the pyridine nitrogen are basic and will be protonated.
Materials and Reagents:
-
tert-butyl 2-(4-pyridyl)azetidine-1-carboxylate
-
4 M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether or methanol)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve the purified tert-butyl 2-(4-pyridyl)azetidine-1-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent like methanol or directly in the HCl solution if solubility allows.
-
To the stirred solution at 0 °C (ice bath), add an excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Evolution of gas (isobutylene and CO₂) will be observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid or oil is the crude dihydrochloride salt. To induce precipitation or purify further, dissolve the residue in a minimal amount of methanol and add a large volume of cold diethyl ether with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Azetidin-2-yl)pyridine dihydrochloride as a white or off-white solid.
Synthetic Workflow and Data Summary
The overall workflow provides a streamlined path from commercially available starting materials to the final, highly valuable product.
Caption: Experimental workflow for the synthesis of 4-(Azetidin-2-yl)pyridine dihydrochloride.
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Photochemical Coupling | N-Boc-azetidine-2-COOH, 4-Vinylpyridine, 4CzIPN | 70-90%[1] | >95% (after chromatography) |
| 2 | Deprotection/Salt Formation | HCl in Dioxane | >95% (quantitative) | >98% (after precipitation) |
Conclusion
This guide presents a robust and modern synthetic route to 4-(Azetidin-2-yl)pyridine dihydrochloride. The highlighted photochemical decarboxylative coupling offers a mild and efficient method for constructing the key C-C bond, while the subsequent acid-mediated deprotection and salt formation provides a clean and high-yielding final step. These protocols are designed to be reproducible and scalable, providing researchers and drug development professionals with a reliable pathway to access this important building block for advancing medicinal chemistry programs.
References
-
Chekunkov, D., Pronin, S., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Singh, G. S. (Ed.). (2021). Azetidine Synthesis and Application. Elsevier. [Link]
-
Smith, A. M. R., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 116-119. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3486-3498. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259. [Link]
-
Schomaker, J. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Organic & Inorganic Au, 3(1), 15-28. [Link]
-
Rao, J. R., et al. (2011). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. Der Pharmacia Lettre, 3(4), 246-252. [Link]
-
Sahnoun, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal, 8(4). [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Gabbutt, C. D., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(38), 7582-7586. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 44(37), 16040-16047. [Link]
Sources
Technical Guide: Free-Basing and Coupling of 4-(Azetidin-2-yl)pyridine Dihydrochloride
[1]
Introduction & Chemical Context
The compound 4-(Azetidin-2-yl)pyridine dihydrochloride presents a unique challenge in synthetic organic chemistry due to the interplay between the electron-deficient pyridine ring and the strained, highly basic azetidine cycle.[1]
Structural Analysis & pKa Considerations
To successfully couple this amine, one must understand its protonation states. The molecule contains two basic nitrogen centers with distinct pK_a values:[1][2][3]
-
Pyridine Nitrogen: Moderately basic (
).[1] In the dihydrochloride salt, this site is protonated but easily deprotonated. -
Azetidine Nitrogen: Highly basic secondary amine (
).[1] This is the nucleophilic site required for coupling.[1]
In the dihydrochloride form (
Stability Risks: The Ring Strain Factor
Azetidines possess significant ring strain (~26 kcal/mol).[1] While kinetically stable under neutral conditions, they are susceptible to:
-
Acid-Catalyzed Ring Opening: Prolonged exposure to strong acids can cleave the ring.[1]
-
Nucleophilic Ring Opening: If the azetidine nitrogen is quaternized (e.g., by accidental alkylation) or activated as a sulfonamide, the ring becomes an electrophile and can be opened by nucleophiles.[1]
-
Polymerization: The free base, if concentrated and heated, can undergo self-polymerization.[1]
Strategic Decision: In Situ vs. Isolation
Before proceeding, select the protocol that matches your downstream application.
| Feature | Method A: In Situ Neutralization (Recommended) | Method B: Free Base Isolation |
| Primary Use | Amide couplings, Reductive aminations, SNAr.[1] | Reactions incompatible with amine salts; Analytical standards. |
| Stability Risk | Low .[1] The free amine reacts immediately.[1] | Moderate . Risk of polymerization during concentration. |
| Workflow | One-pot; fast and efficient.[1] | Multi-step; requires extraction and drying.[1][4][5] |
| Yield | Generally higher (no workup losses).[1] | Variable (loss to aqueous phase or degradation).[1] |
Protocol A: In Situ Neutralization (Standard Coupling)
This is the industry-standard approach for amide bond formation.[1] It minimizes the handling of the unstable free base.[1]
Reagents & Materials
-
Substrate: 4-(Azetidin-2-yl)pyridine dihydrochloride (
equiv).[1] -
Carboxylic Acid:
equiv.[1] -
Coupling Agent: HATU (preferred for secondary amines) or T3P (
in EtOAc/DMF).[1] -
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
Step-by-Step Procedure
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (
equiv) and HATU ( equiv) in anhydrous DMF ( M concentration relative to acid). -
Pre-activation: Add DIPEA (
equiv) to the acid/HATU mixture.[1] Stir at for 5–10 minutes.-
Note: This activates the acid to the O-At ester.
-
-
Salt Preparation: In a separate vial, suspend 4-(Azetidin-2-yl)pyridine dihydrochloride (
equiv) in DMF. -
Neutralization & Addition: Add DIPEA (
equiv) to the amine salt suspension.[1] -
Coupling: Transfer the activated acid solution dropwise to the amine solution at
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid/HATU byproducts), water, and brine. Dry over .[1][4][5][6]
Visual Workflow (Method A)
Caption: Optimized workflow for in situ neutralization and coupling of azetidine dihydrochloride salts.
Protocol B: Isolation of Free Base
Use this method only if your coupling conditions cannot tolerate amine salts (e.g., certain Pd-catalyzed reactions or very sensitive acid chlorides).[1]
Reagents[1][5][7]
-
Base: 2M NaOH (aqueous) or Saturated
.[1] -
Solvent: Dichloromethane (DCM) or Chloroform (
).[1] -
Drying Agent: Anhydrous
.[1][6]
Step-by-Step Procedure
-
Dissolution: Dissolve the dihydrochloride salt in a minimum amount of water (
). -
Basification: Cool the solution to
. Slowly add 2M NaOH until pH .-
Why: High pH is required to deprotonate the azetidine (
).[1]
-
-
Extraction: Immediately extract with DCM (
volumes). -
Drying: Combine organic layers and dry over anhydrous
for 10 minutes. Filter. -
Concentration: Concentrate under reduced pressure (Rotavap) at Low Temperature (
). -
Storage: Use immediately. If storage is necessary, keep as a solution at
under Argon.[1]
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (Coupling) | Incomplete deprotonation.[1] | Ensure |
| Ring Opening | Acidic workup or high heat.[1] | Avoid acidic washes ( |
| Polymerization | Free base concentrated too far.[1] | Use Method A (In Situ).[1] If isolating, keep in solution. |
| Emulsions | Pyridine nature of the compound.[1] | When extracting, use DCM/IPA ( |
Analytical Monitoring
References
-
Physicochemical Properties of Fluorinated Azetidines: Stepaniuk, O. et al. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties."[1] ChemMedChem, 2016.[1]
-
Stability of Azetidine Rings: Bai, G. et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1][3] ACS Medicinal Chemistry Letters, 2021.[1][7] [1]
-
General Amide Coupling Protocols: Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1]
-
Azetidine Synthesis & Reactivity: Doda, K. et al. "Recent Advances in the Synthesis and Reactivity of Azetidines."[1][8] Organic Chemistry Frontiers, 2021.[1]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Reductive amination conditions using 4-(Azetidin-2-yl)pyridine
An Application Guide to Reductive Amination Using 4-(Azetidin-2-yl)pyridine
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and widely utilized methods for the synthesis of amines in medicinal and process chemistry.[1] Its value lies in the strategic, controlled formation of C-N bonds, effectively avoiding the over-alkylation often problematic in direct alkylation of amines with alkyl halides.[2] This one-pot reaction, which combines a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine that is subsequently reduced in situ, is a cornerstone of modern drug development.[3][4]
This guide focuses on the application of 4-(Azetidin-2-yl)pyridine as the amine component. The azetidine ring is a strained four-membered heterocycle that has gained significant attention as a "privileged motif" in medicinal chemistry.[5][6] Its unique conformational properties and ability to act as a bioisosteric replacement for other groups make it a valuable component in designing novel therapeutics. When coupled with a pyridine ring, a common pharmacophore, the resulting structure offers a versatile scaffold for exploring new chemical space. This document provides a detailed exploration of the reaction mechanism, critical parameters, and robust protocols for successfully employing 4-(Azetidin-2-yl)pyridine in reductive amination.
Mechanism Deep Dive: The Path from Carbonyl to Amine
The success of a reductive amination hinges on the delicate balance between two key stages: the formation of an imine (or its protonated form, the iminium ion) and its selective reduction. The overall process is a cascade of equilibrium reactions.[7]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the secondary amine of the azetidine ring onto the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[1]
-
Dehydration to Imine/Iminium Ion: The hemiaminal is unstable and undergoes dehydration to form an imine. This step is reversible and often the rate-determining step. To drive the equilibrium toward the imine, the reaction is typically conducted under conditions that facilitate the removal of water, either through the use of dehydrating agents like molecular sieves or by azeotropic removal.[8] In the weakly acidic conditions optimal for this reaction, the imine is readily protonated to form a more electrophilic iminium ion.[1][9]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion. This irreversible step forms the final, more substituted amine product. The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[1][3]
Caption: The two-stage mechanism of reductive amination.
Critical Parameters and Reagent Selection
The efficiency and selectivity of the reductive amination of 4-(Azetidin-2-yl)pyridine are governed by the careful selection of the reducing agent, solvent, and any additives.
The Reducing Agent: A Matter of Selectivity
The ideal reducing agent selectively reduces the C=N bond of the iminium ion over the C=O bond of the starting material.[1] This prevents wasteful consumption of the carbonyl compound and simplifies purification.
| Reducing Agent | Common Solvent(s) | Key Advantages | Considerations & Limitations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, CH₂Cl₂ | High Selectivity & Mildness: The reagent of choice for most applications.[1] Its steric bulk and attenuated reactivity prevent reduction of most aldehydes and ketones.[3][7] | Moisture sensitive. Acetic acid is produced as a byproduct. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective and selective, especially at weakly acidic pH (4-5) where it preferentially reduces the iminium ion.[2] | Toxicity: Generates toxic HCN gas upon acidification, requiring careful handling and workup procedures. |
| Pyridine-Borane (C₅H₅N·BH₃) | MeOH, EtOH | A mild and effective alternative to cyanoborohydride-based procedures, avoiding toxicity issues.[8][10] | May require longer reaction times or the use of additives like molecular sieves to be effective.[8] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive and readily available. | Low Selectivity: Can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[2] Best used in a stepwise procedure where the imine is pre-formed before adding the reductant.[1] |
For most applications involving 4-(Azetidin-2-yl)pyridine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior selectivity, operational simplicity, and safety profile.[1]
Solvent and Additives
-
Solvent: 1,2-Dichloroethane (DCE) is a preferred solvent as it is aprotic and does not compete with the reducing agent.[1] Tetrahydrofuran (THF) is also commonly used. Reactions in methanol (MeOH) are possible, particularly with NaBH₃CN, as it facilitates rapid imine formation.[1]
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often beneficial, especially when reacting with ketones. The acid promotes the dehydration of the hemiaminal to the iminium ion. However, with aldehydes, it is often not necessary.[1]
-
Dehydrating Agents: For sluggish reactions, the addition of powdered 4 Å molecular sieves can help drive the imine formation equilibrium forward by sequestering the water byproduct.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 4-(Azetidin-2-yl)pyridine.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is robust and broadly applicable for a wide range of aldehydes and ketones.
Materials:
-
4-(Azetidin-2-yl)pyridine (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
-
Acetic Acid (AcOH) (Optional, 0-1.0 equiv, typically for ketones)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-(Azetidin-2-yl)pyridine (1.0 equiv) and the selected carbonyl compound (1.1 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants. Begin stirring the solution at room temperature.
-
Catalyst (Optional): If reacting with a ketone, add acetic acid (1.0 equiv) to the mixture and stir for 10-15 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Alternative Cyanide-Free Procedure using Pyridine-Borane
This method provides a safer alternative to protocols using sodium cyanoborohydride.[8]
Materials:
-
4-(Azetidin-2-yl)pyridine (1.0 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Pyridine-Borane complex (1.0 equiv)
-
Powdered, activated 4 Å Molecular Sieves (~500 mg per 6 mmol of carbonyl)
-
Anhydrous Methanol (MeOH)
-
6 N Hydrochloric Acid (HCl)
-
8 N Sodium Hydroxide (NaOH)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add powdered 4 Å molecular sieves.
-
Reagent Addition: In sequential order, add anhydrous Methanol, the carbonyl compound (1.0 equiv), 4-(Azetidin-2-yl)pyridine (1.0 equiv), and finally the pyridine-borane complex (1.0 equiv).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 16-24 hours.
-
Workup - Acidification: After the reaction period, carefully add 6 N HCl and stir for 1 hour to hydrolyze any remaining borane complexes.
-
Basification: Adjust the pH of the mixture to >12 using 8 N NaOH.
-
Extraction: Extract the aqueous phase three times with Et₂O or EtOAc.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue via flash chromatography or distillation to afford the pure amine.
General Experimental Workflow
The process from reaction setup to final product follows a standardized sequence in synthetic chemistry.
Caption: Standard workflow for reductive amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates. | 1. Add an acid catalyst (AcOH) or a dehydrating agent (4 Å molecular sieves).[1][8] 2. Use fresh, high-quality reducing agent. 3. Increase reaction temperature or switch to a more potent reducing system. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl compound. | Switch to a more selective reducing agent like NaBH(OAc)₃.[1] If using NaBH₄, ensure imine is fully formed before adding the reductant. |
| Dialkylation of Primary Amine (If starting with a primary amine instead) | The secondary amine product reacts again with the aldehyde. | Use the amine as the limiting reagent. A stepwise procedure (imine formation then reduction) can also provide better control.[1] |
| Difficult Purification | Product is very polar or basic, leading to streaking on silica gel. | 1. Use a silica gel column eluted with a DCM/MeOH mixture containing a small amount of triethylamine (0.5-1%) or ammonium hydroxide to suppress tailing. 2. Consider alternative purification like cation-exchange chromatography.[11] |
Conclusion
The reductive amination of 4-(Azetidin-2-yl)pyridine is a highly reliable and versatile transformation for accessing novel chemical entities for drug discovery and development. By understanding the underlying mechanism and making informed choices regarding reagents and conditions—with sodium triacetoxyborohydride in DCE being the premier choice for most applications—researchers can efficiently synthesize a diverse array of substituted amines. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the practical application of this essential synthetic reaction.
References
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. [Link]
-
Ne L. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Schrempp, M., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. [Link]
-
Li, G., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
-
Proctor, D. J., & Harvey, J. N. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Angewandte Chemie International Edition. [Link]
-
Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
-
Svatunek, D., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Svatunek, D., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Application Note – Reductive Amination. [Link]
-
Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
-
Ramalakshmishmi, R., et al. (2018). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]
-
Shrestha, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity - Academia.edu. [Link]
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Application Note: Precision Handling of Hygroscopic Dihydrochloride Salts in Organic Synthesis
Abstract
Dihydrochloride (2HCl) salts are frequently selected in drug development to enhance the crystallinity and solubility of diamines. However, these salts often exhibit aggressive hygroscopicity, leading to deliquescence (absorbing moisture until dissolution) within minutes of atmospheric exposure. This application note details the thermodynamic drivers of this phenomenon and provides validated protocols for storage, accurate weighing, and reaction setup. Failure to mitigate these effects results in "stoichiometric drift," catalyst poisoning, and unrepeatable yields.
Part 1: The Physical Chemistry of Hygroscopicity
To handle these materials effectively, one must understand the competition between Lattice Enthalpy (
Dihydrochloride salts possess two protonated sites, significantly increasing their polarity and potential for hydrogen bonding compared to mono-salts.
-
Surface Adsorption: Initially, water molecules bind to the crystal surface via hydrogen bonding with the chloride anions.
-
Lattice Disruption: If
(energy released when ions bind water) exceeds (energy holding the crystal together), the crystal lattice collapses. -
Deliquescence: The salt dissolves in its own absorbed water, forming a viscous oil or "goo."
Critical Implication: A dihydrochloride salt stored improperly is no longer a pure substance. It is a variable mixture of
Part 2: Storage and Maintenance Protocols
Principle: Prevention of hydration is thermodynamically superior to reversible drying, which risks HCl loss.
Protocol A: The "Double-Vessel" Storage System
Standard desiccators are often insufficient for 2HCl salts due to the constant opening/closing of the main chamber.
-
Primary Containment: Store the salt in a glass vial with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or specific sealing film for long-term storage.
-
Secondary Containment: Place the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., Drierite or activated molecular sieves).
-
Atmosphere: Ideally, flush the secondary jar with Argon or Nitrogen before sealing.
Part 3: Accurate Weighing and Transfer
The Problem: Weighing a hygroscopic solid on an open balance pan guarantees error. The mass increases in real-time as you watch the digital readout.
Protocol B: Weighing by Difference (Closed Transfer)
This is the only acceptable method for quantitative transfer of deliquescent solids outside a glovebox.
Materials:
-
Weighing bottle (glass) with a ground-glass stopper.
-
Analytical balance (readable to 0.1 mg).[1]
-
Receiver flask (reaction vessel).[2]
Step-by-Step Procedure:
-
Preparation: Dry the weighing bottle in an oven (100°C) and cool it in a desiccator.
-
Loading: Quickly transfer an excess of the 2HCl salt into the weighing bottle and immediately stopper it.
-
Initial Weighing (
): Place the stoppered bottle on the balance. Record the stable mass. -
Transfer:
-
Take the bottle to the fume hood.
-
Open, tilt, and tap the desired amount into the receiver flask.[1]
-
Crucial: Do not use a spatula if possible; pouring minimizes surface contact. If a spatula is used, it must be dry.
-
Immediately re-stopper the bottle.
-
-
Final Weighing (
): Return the stoppered bottle to the balance and record the mass. -
Calculation:
Data Validation: If the balance drift exceeds 0.2 mg during the "Initial Weighing" (stoppered), your weighing bottle seal is defective.
Part 4: Reaction Setup and Stoichiometry Correction
Protocol C: Stoichiometry Correction via Karl Fischer (KF)
Never assume a hygroscopic salt is anhydrous.
-
Measure Water Content: Perform a coulometric Karl Fischer titration on a small aliquot (~10 mg). Let the result be
(wt%). -
Calculate Corrected Molecular Weight (
): You cannot simply subtract the water mass; you must adjust the molar mass used for equivalence calculations. -
Application: Use
to calculate the required mass for the reaction.
Protocol D: In-Situ Free-Basing (The "Salt Break")
For transition-metal catalyzed couplings (Buchwald-Hartwig, Suzuki), amine salts often inhibit the catalyst. Free-basing in-situ is preferred over isolating the unstable free amine.
Workflow:
-
Solvent Selection: Use a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (DMF, DMSO) depending on downstream compatibility.
-
Base Choice:
-
Mild:
(Soluble in organic media, effective for 2HCl). -
Strong:
(Use with caution; can generate isobutylene).
-
-
Procedure:
-
Charge the reaction vessel with the 2HCl salt.
-
Add the base (Stoichiometry:
equiv relative to substrate). -
Add solvent and stir vigorously for 15 minutes before adding the catalyst/ligand.
-
Visual Check: Look for the evolution of
(bubbling) or a change in suspension texture (fine salt precipitate vs. crystalline starting material).
-
Part 5: Visualization of Decision Logic
The following diagram illustrates the decision matrix for handling dihydrochloride salts based on their hygroscopic severity and the sensitivity of the reaction.
Figure 1: Decision matrix for selecting the appropriate handling and weighing protocol based on the physical stability of the salt.
Part 6: Drying Protocols (Recovery)
If a salt has absorbed significant moisture, drying is necessary.[2][3][4] However, thermal drying of amine hydrochlorides carries a risk of HCl loss , reverting the salt to a mono-hydrochloride or free base.
Comparative Drying Methods
| Method | Suitability | Risk Profile | Protocol Notes |
| High Vacuum (Ambient) | Mild Hydration | Low | 0.1 mbar, 25°C, 12 hours. Best for initial attempt. |
| Vacuum Oven (Heated) | Deep Hydration | Medium | Max 40-50°C. Higher temps risk HCl dissociation. Place a tray of |
| Azeotropic Distillation | Deliquesced Oils | Low (Chemical) | Dissolve in Toluene/Ethanol. Rotovap to dryness. Repeat 3x. |
| Thionyl Chloride ( | Irreversible | High | Not recommended for 2HCl salts unless synthesizing fresh. Risks chlorinating the substrate. |
Expert Tip: If using a vacuum oven, place a small vial of ammonium hydroxide in the corner. The ammonia vapor will neutralize any liberated HCl gas, protecting the vacuum pump, though this does not prevent the salt from disproportionating. A better approach for the pump is a cold trap, but the salt integrity depends on keeping the temperature low.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7][8] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6] [Link][3]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]
-
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Relevant for solvent/water limits in salts).[9] [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tutorchase.com [tutorchase.com]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 6. search.lib.utexas.edu [search.lib.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol: Solvent Selection for the Dissolution of 4-(Azetidin-2-yl)pyridine 2HCl
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving the dihydrochloride salt of 4-(Azetidin-2-yl)pyridine. Due to its nature as a highly polar, ionic salt, this compound presents specific solubility challenges that require a systematic approach. This note outlines the theoretical principles governing its solubility, presents a curated table of candidate solvents, and provides a detailed experimental protocol for systematic solubility screening. The objective is to enable the user to efficiently identify a suitable solvent or solvent system for applications ranging from analytical chemistry to formulation development.
Introduction: The Critical Role of Solvent Selection
Solvent selection is a foundational step in countless chemical and pharmaceutical processes, including chemical synthesis, purification, formulation, and analytical characterization. The adage "like dissolves like" is the guiding principle, yet the solubility of complex molecules, particularly pharmaceutical salts, is a nuanced interplay of multiple physicochemical factors.[1] An inappropriate solvent can lead to poor yield, inaccurate analytical results, or unstable formulations.
4-(Azetidin-2-yl)pyridine 2HCl is a dihydrochloride salt, meaning both the pyridine and azetidine nitrogen atoms are protonated. This structure confers a high degree of polarity and ionic character, making it functionally similar to a simple inorganic salt. Consequently, its solubility is expected to be highest in highly polar solvents capable of overcoming the crystal lattice energy and effectively solvating the protonated organic cation and the chloride anions.[2][3] This application note provides a logical framework and a practical workflow to navigate this selection process.
Physicochemical Characterization of 4-(Azetidin-2-yl)pyridine 2HCl
A thorough understanding of the solute's properties is paramount for predicting its solubility behavior.
-
Structure and Polarity: The molecule consists of a pyridine ring and an azetidine ring. In its dihydrochloride form, the two nitrogen atoms are protonated (positively charged), and balanced by two chloride counter-ions (negatively charged). This ionic salt structure makes the compound highly polar.
-
Key Functional Groups:
-
Protonated Pyridine Ring: The pyridine nitrogen is basic (pKa of the conjugate acid is ~5.2).[4]
-
Protonated Azetidine Ring: The azetidine nitrogen is a secondary amine and is also strongly basic (pKa of the conjugate acid is ~11.3).[5][6]
-
Hydrochloride Salt: The presence of two HCl moieties drastically increases water solubility compared to the free base form.[2][7] The primary challenge in non-aqueous media is solvating both the organic cation and the chloride anions.
-
The high polarity and potential for hydrogen bonding dictate that the most suitable solvents will be polar in nature, particularly those capable of donating hydrogen bonds (protic solvents).
Theoretical Framework for Solvent Selection
The dissolution of an ionic compound is governed by the solvent's ability to overcome the crystal lattice energy of the solid and to stabilize the resulting ions in solution through solvation.[3] For 4-(Azetidin-2-yl)pyridine 2HCl, this process is most efficient in solvents with the following properties:
-
High Dielectric Constant (ε): A high dielectric constant reduces the electrostatic attraction between the protonated cation and the chloride anions, facilitating their separation.[8] Water (ε ≈ 80) is the benchmark solvent in this regard.[9]
-
Polar Protic Nature: Polar protic solvents, such as water, methanol, and ethanol, are exceptionally effective. They possess hydrogen atoms bonded to electronegative atoms (like oxygen) and can act as both hydrogen bond donors and acceptors.[8] They can effectively solvate the chloride anions through hydrogen bonding and the organic cation via dipole-ion interactions.
-
Polar Aprotic Nature: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have high dipole moments but lack acidic protons.[8] While they can solvate the cation effectively, they are less efficient at solvating the small chloride anions, often leading to lower overall solubility compared to protic solvents.
Based on these principles, a tiered approach to solvent screening is recommended, starting with the most polar protic solvents.
Data Presentation: Candidate Solvents
The table below summarizes key properties of candidate solvents, categorized by their class and ranked by polarity index.[9][10][11][12] This table should serve as a primary reference for selecting solvents for experimental screening.
Table 1: Properties of Recommended Solvents for Screening
| Solvent Name | Class | Polarity Index (P') | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | 10.2 | 80.1 | 100.0 | Excellent solubility expected. Ideal for aqueous formulations and buffers. |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | 64.7 | High solubility expected. Volatile. Good alternative to water. |
| Ethanol (EtOH) | Polar Protic | 4.3 (value varies) | 24.6 | 78.5 | Good to moderate solubility expected. Less polar than methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | 189.0 | Moderate solubility likely. High boiling point. Common for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153.0 | Moderate to low solubility likely. High boiling point. Use with caution. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | 81.6 | Low solubility expected. Often used in reversed-phase chromatography. |
| Isopropanol (IPA) | Polar Protic | 3.9 | 19.9 | 82.3 | Low solubility expected. Less polar than ethanol. |
| Dichloromethane (DCM) | Nonpolar | 3.1 | 8.9 | 39.7 | Insoluble expected. Useful as an anti-solvent for precipitation. |
| Tetrahydrofuran (THF) | Nonpolar | 4.0 | 7.6 | 66.0 | Insoluble expected. |
| Toluene | Nonpolar | 2.4 | 2.4 | 110.6 | Insoluble expected. |
Experimental Protocols & Methodologies
A systematic and reproducible experimental approach is crucial. The following diagram and protocol outline a logical workflow for determining the solubility of 4-(Azetidin-2-yl)pyridine 2HCl.
Logical Workflow for Solvent Screening
Caption: Workflow for systematic solvent selection.
Protocol: Small-Scale Equilibrium Solubility Determination
This protocol is designed to estimate the solubility of the compound in a range of solvents using minimal material.
Materials:
-
4-(Azetidin-2-yl)pyridine 2HCl
-
Calibrated analytical balance (± 0.01 mg)
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
A selection of solvents from Table 1
-
Calibrated positive displacement pipettes or syringes
-
Vortex mixer
-
Sonicator bath
-
Visual inspection lamp against a dark background
Procedure:
-
Preparation: Accurately weigh approximately 2-5 mg of 4-(Azetidin-2-yl)pyridine 2HCl into a clean, dry glass vial. Record the exact mass (m).
-
Initial Solvent Addition: Add a calculated volume of the first solvent to the vial to achieve a target concentration of 1 mg/mL. For example, if you weighed 2.5 mg of compound, add 2.5 mL of solvent.
-
Agitation: Cap the vial securely and vortex for 60 seconds at room temperature.
-
Initial Observation: Visually inspect the vial for undissolved solid material. If the solid is fully dissolved, proceed to step 7 and record the solubility as "> 1 mg/mL" (or your target concentration).
-
Incremental Agitation & Heating (Optional): If solid remains, alternate between vortexing (60 seconds) and sonicating (5 minutes). If solubility is still not achieved, the vial may be gently warmed (e.g., to 40°C) to increase the rate of dissolution, but the final observation should be made after the solution has returned to room temperature to avoid overestimating solubility.
-
Titration to Dissolution (If necessary): If the solid does not dissolve at the initial concentration, add precise aliquots of solvent to decrease the concentration incrementally. After each addition, repeat the agitation steps. Record the total volume of solvent (V) required to achieve complete dissolution.
-
Equilibration: Allow the vial to stand at a controlled room temperature for at least 2 hours to ensure a stable equilibrium is reached and to check for any precipitation.
-
Calculation: Calculate the approximate solubility (S) in mg/mL using the formula: S = m / V Where m is the initial mass of the compound in mg, and V is the final total volume of the solvent in mL.
-
Data Recording: Record the results in a clear table format as shown below. Repeat for all selected solvents.
Table 2: Example Solubility Screening Data Log
| Solvent | Mass (mg) | Final Volume (mL) | Temp (°C) | Observations | Approx. Solubility (mg/mL) |
| Water | 2.15 | 0.10 | 22 | Dissolved immediately | >20 |
| Methanol | 2.21 | 0.15 | 22 | Dissolved with vortexing | ~14.7 |
| DMSO | 2.08 | 0.45 | 22 | Required sonication | ~4.6 |
| DCM | 2.33 | 5.00 | 22 | Insoluble, solid remains | <0.5 |
Mechanistic Insights: Solvation of an Ionic Salt
The superior performance of polar protic solvents can be visualized at the molecular level. The solvent molecules arrange themselves to neutralize the charges of the ions, effectively shielding them from each other.
Caption: Solvation process of the dihydrochloride salt.
Conclusion and Recommendations
For 4-(Azetidin-2-yl)pyridine 2HCl, solubility is dominated by its ionic salt character. The experimental screening should prioritize polar protic solvents.
-
Highest Solubility: Water and methanol are predicted to be the most effective solvents.
-
Moderate Solubility: Ethanol and polar aprotic solvents like DMSO may be suitable for creating stock solutions but may require agitation or warming.
-
Insolubility: Nonpolar solvents such as dichloromethane, THF, and toluene are expected to be poor solvents and can be effectively used as anti-solvents for precipitation or crystallization.
For applications requiring non-aqueous conditions where solubility is limited, conversion of the hydrochloride salt to its free-base form may be a necessary prerequisite.[7] However, this will drastically alter its physicochemical properties and stability. Always validate the chosen solvent to ensure it is compatible with the intended downstream application.
References
- Lide, D.R., Ed. (1994). Handbook of Organic Solvents. CRC Press.
-
University of Rochester. (n.d.). Common Solvent Properties. [Link]
-
Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Waters Corporation. (2025, November 21). Common solvent properties. [Link]
-
Sanghvi, T. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Serajuddin, A.T.M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Adhikari, S. N. R. (n.d.). Solubility of Drugs. [Link]
-
Elder, D., & Holm, R. (Eds.). (2020). Solubility in Pharmaceutical Chemistry. [Link]
-
Smith, A. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. [Link]
-
PubChem. (n.d.). Azetidine. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. rjpdft.com [rjpdft.com]
- 3. pharmtech.com [pharmtech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicool.com [chemicool.com]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. Polarity Index [macro.lsu.edu]
Buchwald-Hartwig amination using 4-(Azetidin-2-yl)pyridine
Application Note: Buchwald-Hartwig Amination of 4-(Azetidin-2-yl)pyridine
Executive Summary & Strategic Context
The coupling of 4-(Azetidin-2-yl)pyridine via Buchwald-Hartwig amination presents a unique convergence of chemoselective and stereochemical challenges. Unlike simple cyclic amines, this substrate possesses three distinct risk factors that must be managed simultaneously:
-
Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Palladium(0), capable of displacing phosphines and arresting the catalytic cycle (the "pyridine effect").
-
Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening pathways, particularly under high thermal stress or in the presence of Lewis acids.
-
Stereochemical Lability: The C2-position is benzylic-like (pyridylic). The electron-deficient pyridine ring increases the acidity of the C2 proton, significantly heightening the risk of racemization under the basic conditions required for amination.
This guide outlines a Third-Generation Buchwald Protocol specifically optimized to mitigate these risks, utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to enforce reductive elimination and prevent pyridine coordination.
Mechanistic Considerations & Ligand Selection
To successfully couple this substrate, we must engineer the catalytic environment to favor the amine binding over pyridine coordination.
The "Pyridine Effect" and Ligand Counter-Strategy
Standard ligands like PPh3 or dppf are insufficient. The pyridine nitrogen of the substrate will compete for the open coordination site on the Pd(II) intermediate.
-
Solution: Use Bulky Dialkylbiaryl Phosphines (e.g., RuPhos, BrettPhos).
-
Mechanism: The sheer steric bulk of these ligands creates a "roof" over the palladium center. This steric wall prevents the approach of the pyridine nitrogen (distal binding) while accommodating the amine approach for the N-arylation.
Racemization Control
The C2-proton pKa is lowered by the pyridine ring.
-
Risk: Strong bases like NaOtBu can deprotonate C2, leading to an achiral planar intermediate and subsequent racemization.
-
Control: Use weaker bases (Cs₂CO₃) or non-nucleophilic bases (LHMDS) and limit reaction temperature (<80°C).
DOT Diagram: Catalytic Cycle & Interference Pathways
The following diagram illustrates the competitive inhibition by the pyridine moiety and how the specific ligand choice circumvents it.
Caption: Catalytic cycle highlighting the competition between productive amine binding (Green) and pyridine poisoning (Red).
Experimental Protocol
Two methods are provided. Method A is the robust starting point for standard couplings. Method B is the "Gentle" variant for substrates sensitive to racemization or ring opening.
Materials Table
| Component | Role | Preferred Reagent | Alternative |
| Precatalyst | Pd Source | RuPhos Pd G4 or XPhos Pd G4 | Pd(OAc)₂ + Ligand (1:2) |
| Ligand | Chiral/Steric Control | RuPhos (Universal) or BrettPhos (Primary amines/difficult cases) | XPhos |
| Base | Proton Scavenger | Cs₂CO₃ (Mild, Heterogeneous) | NaOtBu (Fast, but risk of racemization) |
| Solvent | Medium | 1,4-Dioxane or t-Amyl Alcohol | Toluene |
| Substrate | Nucleophile | 4-(Azetidin-2-yl)pyridine | - |
Method A: General Protocol (RuPhos/Cs₂CO₃ System)
Best for: Standard aryl bromides/chlorides where partial racemization is acceptable or substrate is robust.
-
Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charge Solids: Add the following to the vial:
-
Aryl Halide (1.0 equiv, 1.0 mmol)
-
4-(Azetidin-2-yl)pyridine (1.2 equiv, 1.2 mmol)
-
RuPhos Pd G4 (2 mol%, 0.02 mmol) (Note: G4 precatalysts ensure accurate Pd:L ratio)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol) (Micronized/anhydrous is critical)
-
-
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C in an aluminum heating block. Stir vigorously (1000 rpm) to suspend the carbonate base.
-
Monitoring: Monitor by LCMS at 2h and 6h. Look for consumption of Aryl Halide.
-
Checkpoint: If conversion is <50% at 6h, boost temp to 100°C, but be aware of racemization risk.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd/salts. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Method B: Stereoretentive Protocol (BrettPhos/LHMDS)
Best for: Enantiopure substrates where maintaining the C2-stereocenter is critical.
-
Vessel Prep: Flame-dry Schlenk tube under Argon.
-
Charge Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
4-(Azetidin-2-yl)pyridine (1.0 equiv)
-
BrettPhos Pd G4 (2-4 mol%)
-
-
Solvent: Add anhydrous THF (0.2 M).
-
Base Addition: Cool the mixture to 0°C or RT. Add LHMDS (1.0 M in THF, 1.1 equiv) dropwise.
-
Rationale: LHMDS is a soluble, non-nucleophilic base that allows the reaction to proceed at lower temperatures (often RT to 60°C), significantly reducing the thermal energy available for racemization.
-
-
Reaction: Stir at 60°C. Monitor closely.
Troubleshooting & Optimization Matrix
Use this decision tree to troubleshoot low yields.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Poisoning (Pyridine) | Switch to BrettPhos or tBuBrettPhos (bulkier). Increase catalyst loading to 5 mol%. |
| Low Yield + Dehalogenation | Hydride Elimination / Difficult OxAdd | Switch solvent to t-Amyl Alcohol . Ensure Argon line is O₂ free. |
| Racemization of Azetidine | Base too strong / Temp too high | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temp by 20°C. |
| Ring Opening | Thermal Strain / Lewis Acid | Avoid PdCl₂ precursors. Use Pd G3/G4 precatalysts. Keep temp <80°C. |
DOT Diagram: Optimization Workflow
Caption: Workflow for selecting the optimal protocol based on stereochemical requirements.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Trauner, F., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines.[2] Chemical Communications, 58, 2564-2567.[2] (Demonstrates stability of azetidines in Buchwald conditions).
-
BenchChem Technical Support. Buchwald-Hartwig Amination of Substituted Pyridines. (General guidance on pyridine poisoning).
Sources
Troubleshooting & Optimization
Azetidine Stability in Acidic Media: A Technical Troubleshooting Guide
Welcome to our Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of handling azetidine-containing compounds in acidic environments. The unique reactivity of the strained four-membered ring presents both opportunities and challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab, focusing on preventing the undesired ring opening of the azetidine moiety during acidic hydrolysis of other functional groups.
Frequently Asked Questions (FAQs)
Q1: Why is my azetidine ring opening under acidic conditions that are supposedly mild for deprotection?
This is a frequent and critical issue. The stability of the azetidine ring is not absolute and is highly dependent on a combination of factors that collectively influence the propensity for protonation and subsequent nucleophilic attack.
-
Substituent Effects: The electronic nature of substituents on the azetidine ring plays a pivotal role. Electron-withdrawing groups (EWGs) on the nitrogen or at the C3 position can decrease the basicity of the nitrogen atom, making it less susceptible to protonation, which is the initial step for ring opening. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and accelerating protonation and subsequent ring cleavage.
-
Acid Strength and Concentration (pKa): While "mild" is a relative term, the specific pKa of the acid and its concentration are critical parameters. Even a weak acid at a high concentration can lead to a significant equilibrium concentration of the protonated azetidinium ion, the reactive intermediate for ring opening.
-
Solvent and Nucleophilicity: The solvent system is not an innocent bystander. Protic solvents (e.g., water, methanol) can participate in the reaction as nucleophiles, attacking the protonated azetidine. The choice of solvent can also influence the effective acidity of the catalyst.
-
Temperature and Reaction Time: Like most reactions, the rate of ring opening is temperature-dependent. An increase in temperature, even by 10°C, can significantly accelerate the rate of undesired ring cleavage. Similarly, extended reaction times increase the probability of this side reaction occurring.
Troubleshooting Flowchart: Diagnosing Azetidine Ring Opening
Caption: Troubleshooting logic for azetidine ring instability.
Troubleshooting Guides: Specific Scenarios
Scenario 1: Boc Deprotection of a Co-existing Group Leads to Azetidine Decomposition
Problem: You are attempting to remove a tert-Butyloxycarbonyl (Boc) protecting group from a hydroxyl or amine functionality elsewhere in the molecule using trifluoroacetic acid (TFA) in dichloromethane (DCM), but you observe significant formation of a ring-opened product of your azetidine.
Analysis and Solution:
The high acidity of neat or highly concentrated TFA (pKa ≈ 0.5) leads to extensive protonation of the azetidine nitrogen. The trifluoroacetate anion, or trace amounts of water, can then act as a nucleophile, attacking a ring carbon and causing cleavage.
Recommended Protocol Adjustments:
-
Reduce Acid Strength and Concentration: Instead of neat TFA, consider using a milder acid or a diluted TFA solution. A common strategy is to use 10-30% TFA in DCM. For even more sensitive substrates, switching to an acid with a higher pKa is advisable.
-
Employ Scavengers: The carbocation generated from the Boc group (tert-butyl cation) can be reactive. Adding a scavenger can trap this cation and prevent side reactions.
Table 1: Alternative Conditions for Boc Deprotection on Azetidine-Containing Molecules
| Reagent/Condition | Solvent | Temperature (°C) | Key Advantages & Considerations |
| 10-30% TFA | DCM | 0 to RT | Reduces effective acidity; monitor reaction closely. |
| 4M HCl in Dioxane | Dioxane | 0 to RT | Anhydrous conditions can be beneficial. Dioxane is less nucleophilic than water. |
| Trimethylsilyl iodide (TMSI) | Acetonitrile or DCM | 0 | Neutral conditions, but TMSI is moisture-sensitive. |
| Acetic Acid (AcOH) | Protic or Aprotic | RT to 50 | Much milder; may require longer reaction times or elevated temperatures. |
Experimental Protocol: Optimized Boc Deprotection
-
Preparation: Dissolve the azetidine-containing substrate (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-prepared solution of 20% TFA in DCM (2-3 eq of TFA) dropwise over 10-15 minutes.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by thin-layer chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to minimize exposure of the product to acidic conditions.
-
Workup: Once the reaction is complete, quench by carefully adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q2: How can I protect the azetidine nitrogen itself before performing acidic hydrolysis?
Protecting the azetidine nitrogen is an excellent strategy to prevent ring opening. The key is to choose a protecting group that reduces the nitrogen's basicity, making it resistant to protonation, and that can be removed under conditions that do not harm the rest of the molecule.
-
Boc (tert-Butyloxycarbonyl) Group: While seemingly counterintuitive if you are trying to deprotect another Boc group, N-Boc azetidines are significantly more stable to acid than their free-base counterparts. The carbonyl group withdraws electron density from the nitrogen, reducing its basicity. The N-Boc group itself requires strong acid (like neat TFA) for cleavage, which your other functional groups might not tolerate.
-
Cbz (Carboxybenzyl) Group: The Cbz group also deactivates the nitrogen. It is stable to a wide range of acidic conditions and is typically removed by hydrogenolysis, an orthogonal deprotection strategy that is often compatible with many acid-labile groups.
Workflow: Azetidine N-Protection Strategy
Caption: Orthogonal protection strategy for azetidine stability.
References
-
Azetidines in Medicinal Chemistry: A Review. Future Medicinal Chemistry. A comprehensive overview of the synthesis and reactivity of azetidines, including their stability. [Link]
-
Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. The authoritative guide on protecting groups, providing detailed information on the stability and cleavage of various N-protecting groups under different acidic conditions. [Link]
-
Strategic Use of Azetidine in Drug Discovery. Journal of Medicinal Chemistry. This reference discusses the role and challenges of incorporating azetidines into drug candidates, often touching upon their chemical stability. [Link]
Technical Support Center: Pyridine Dihydrochloride Salt Solubility
Topic: Troubleshooting Low Solubility & Process Failures
Introduction: The "Brick Wall" of Lattice Energy
Pyridine dihydrochloride salts represent a unique thermodynamic challenge. Unlike their free base counterparts or monohydrochloride salts, dihydrochlorides involve a doubly protonated species (often involving a secondary basic site on a substituent) balanced by two chloride anions.
The Core Problem:
The transition from a monohydrochloride to a dihydrochloride significantly increases Lattice Energy (
If your salt is "insoluble," it is rarely a kinetic issue—it is a thermodynamic standoff between the solvent's ability to overcome this lattice energy.
Module 1: Solvent System Selection
The Rule of Thumb is Wrong: "Like dissolves like" is insufficient for dihydrochlorides. You need a solvent system that can specifically disrupt the strong ionic interactions of the
Solubility Screening Protocol
Do not randomly test solvents. Follow this polarity-gradient approach to identify a viable system.
| Tier | Solvent System | Mechanism of Action | Recommended For |
| 1 | Methanol (MeOH) | High dielectric constant ( | Initial screening. If insoluble here, pure organics are unlikely to work. |
| 2 | MeOH / Water (9:1 to 1:1) | Water ( | Recrystallization of highly polar salts. |
| 3 | Ethanol / Trifluoroethanol (TFE) | TFE is a potent H-bond donor, stabilizing anions better than EtOH alone. | Lipophilic pyridine derivatives that resist water. |
| 4 | DMSO or DMF | High dipolar aproticity. | Last resort. High boiling points make isolation difficult (lyophilization often required). |
Visualizing the Solubility Decision Tree
Figure 1: Systematic decision matrix for solubilizing intractable pyridine dihydrochloride salts.
Module 2: The Common Ion Effect (The "Hidden" Trap)
A frequent user error is the addition of excess Hydrochloric Acid (HCl) to "force" the salt to form or stay in solution. This often backfires due to the Common Ion Effect .
The Mechanism:
The solubility product constant (
If you add excess HCl, you drastically increase
Troubleshooting Guide:
-
Symptom: Salt precipitates immediately as a gum or fine powder upon adding HCl and cannot be redissolved.
-
Diagnosis: You have exceeded the critical
threshold. -
Solution:
-
Stoichiometry Control: Limit HCl addition to exactly 2.0–2.1 equivalents relative to the base.
-
Back-Extraction: If the salt has already crashed out, dilute the supernatant with the solvent (e.g., methanol) to lower
, then heat to reflux.
-
Module 3: Oiling Out (Liquid-Liquid Phase Separation)
"Oiling out" occurs when the salt separates as a second liquid phase (an oil) rather than a crystal.[1] This is thermodynamically stable but kinetically disastrous for purification. This is common with pyridine salts due to their low melting points in solvated states.
The "Cloud Point" Seeding Protocol
If your pyridine dihydrochloride oils out, standard cooling crystallization will fail. Use this protocol to bypass the "Oiling Zone."
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude salt in the minimum amount of good solvent (e.g., hot Methanol) at near-boiling temperature.
-
Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Et2O or MTBE) hot until the solution turns slightly turbid (the "Cloud Point").
-
Re-heat: Add a few drops of Methanol to clear the solution.
-
Seeding (Critical Step): Add pure seed crystals of the desired form.
-
Isothermal Aging: Hold the temperature constant (do not cool yet!). Allow the seeds to grow for 1–2 hours. This consumes the supersaturation that would otherwise cause oiling.
-
Slow Cooling: Cool at a rate of 5°C/hour.
Visualizing the Oiling Out Mechanism
Figure 2: Divergent pathways: Oiling out traps impurities, while controlled nucleation yields pure crystals.
Frequently Asked Questions (FAQs)
Q1: My salt is hygroscopic and turns to goo on the balance. How do I handle it? A: Pyridine salts are notorious for deliquescence.
-
Immediate Fix: Handle in a glove bag or glove box under
. -
Process Fix: Switch to a less hygroscopic counter-ion if clinical development allows (e.g., Tosylate or Fumarate), or lyophilize the dihydrochloride to remove amorphous water traps.
Q2: Can I use Acetone as a solvent? A: No. Pyridine dihydrochlorides are almost universally insoluble in acetone. However, Acetone is an excellent anti-solvent to force precipitation from Methanol.
Q3: The salt dissolves in hot ethanol but precipitates as a gel. Why? A: This is likely a solvate formation or a metastable polymorph.
-
Fix: Use High-Shear Agitation during the cooling phase. Breaking the gel structure mechanically often induces transformation to the crystalline habit.
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4]
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
-
Veverka, M. (2016). "Troubleshooting Oiling Out in Crystallization." Chemical Engineering Progress.
-
Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.
Sources
Technical Support Center: Azetidine-Pyridine Coupling Optimization
Case ID: AZ-PYR-COUPLING-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal "Goldilocks Zone"
Coupling azetidine (a strained 4-membered ring) with pyridine (an electron-deficient heterocycle) presents a classic thermodynamic conflict. You need enough thermal energy to overcome the activation barrier of the pyridine electrophile, but excessive heat triggers the relief of azetidine ring strain (~26 kcal/mol), leading to ring-opening polymerization or decomposition.
This guide provides a self-validating system to determine the optimal temperature (
Part 1: Diagnostic & Strategy Selection
Before heating your reaction block, determine your mechanism. The optimal temperature is dictated by the electronic nature of your pyridine partner.
Decision Matrix: S_NAr vs. Catalysis
Figure 1: Strategic decision tree for selecting the coupling method. Note that S_NAr requires electron-withdrawing groups (EWGs) to activate the pyridine, while Pd-catalysis is broader but more sensitive to steric bulk.
Part 2: Troubleshooting S_NAr (Nucleophilic Aromatic Substitution)
Context: You are coupling azetidine to an electron-deficient pyridine (e.g., 2-chloro-3-nitropyridine).
Q: My reaction is sluggish at 80°C. Should I increase to 120°C? A: Proceed with extreme caution. While S_NAr rates double approximately every 10°C, azetidine thermal stability drops precipitously above 110°C in polar aprotic solvents (DMSO/DMF).
The "Fluorine Switch" Protocol: Instead of raising the temperature (which risks azetidine degradation), change the leaving group.
-
Mechanism: The rate-determining step in S_NAr is the nucleophilic attack. Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate more effectively than chlorine, often allowing the reaction to proceed at 20–40°C lower temperatures .
Data Comparison: Halogen Effect on Temperature
| Pyridine Substrate | Leaving Group | Solvent | Optimal Temp ( | Yield (24h) |
| 2-Halo-3-cyanopyridine | Cl | DMSO | 100°C | 65% |
| 2-Halo-3-cyanopyridine | F | DMSO | 60°C | 92% |
| 2-Halo-pyridine (Unactivated) | Cl | NMP | 140°C (Failed) | 0% (Decomp) |
Protocol 1: S_NAr Optimization
-
Solvent: Use DMSO or NMP (high dielectric constant stabilizes the transition state).
-
Base: DIPEA (3.0 equiv) or
. -
Temperature Ramp: Start at 60°C. Monitor by LCMS every 2 hours. If conversion <10%, increase by 10°C increments. Do not exceed 110°C.
Part 3: Troubleshooting Pd-Catalysis (Buchwald-Hartwig)
Context: You are coupling azetidine to an unactivated pyridine (e.g., 3-bromopyridine).
Q: I see "Pd black" precipitating and low conversion at 90°C. What is happening? A: This is likely catalyst decomposition before the catalytic cycle completes. Azetidines are small but the 4-membered ring creates a specific bite angle challenge. Standard ligands (PPh3, dppf) often fail.
The Solution: Bulky Biaryl Phosphine Ligands (RuPhos) For azetidines, RuPhos and BrettPhos are the gold standards. They facilitate the difficult reductive elimination step and protect the Pd center from aggregation.
Detailed Workflow: The RuPhos Pd G4 System Recent literature validates RuPhos Pd G4 as a superior precatalyst for this transformation, often operating efficiently at 80–100°C without the induction period associated with older generation catalysts.
Figure 2: The Catalytic Cycle. Reductive elimination is often the bottleneck. Excessive heat promotes Beta-Hydride elimination (ring opening/imine formation), although azetidine strain makes this less favorable than in linear amines.
Protocol 2: RuPhos Pd G4 Coupling
-
Catalyst: RuPhos Pd G4 (1–3 mol%).
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
-
Base: NaOtBu (Strong) or
(Weak - requires higher T). -
Temperature:
-
With NaOtBu: 65–80°C (Faster, milder).
-
With
: 90–100°C (Slower, requires heat for solubility).
-
Part 4: Critical Failure Mode - Ring Opening
Q: My reaction turned into a black tar. LCMS shows a mass of [M+18] or polymers. A: You have triggered Azetidine Ring Opening .
This occurs via two pathways:
-
Acid-Catalyzed: Even weak acids (like pyridinium byproducts) can protonate the azetidine nitrogen, creating a highly electrophilic azetidinium ion that is attacked by nucleophiles (even the solvent).
-
Thermal: At T > 120°C, the ring strain energy (~26 kcal/mol) overcomes the kinetic barrier to cleavage.
Prevention Checklist:
-
Never use acid salts of azetidine (e.g., Azetidine·HCl) without neutralizing them before adding the catalyst/heating. The local acidity will destroy the ring.
-
Ventilation: Ensure the reaction vessel is not sealed too tightly if generating gas, but sealed enough to prevent solvent loss.
-
Scavengers: If using S_NAr with a leaving group that generates acid (e.g., HCl from Cl-displacement), use a stoichiometric excess of base (3.0 equiv DIPEA) to neutralize it immediately.
References & Validated Sources
-
RuPhos Pd G4 Efficacy:
-
Source: Buchwald, S. L. et al. "RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions." Sigma-Aldrich / Merck Technical Bulletins.
-
Relevance: Confirms RuPhos Pd G4 stability and performance at 80–100°C for sterically demanding couplings.
-
Link:
-
-
Azetidine Ring Strain & Stability:
-
Source: Couty, F. et al. "Ring‐opening of azetidiniums by nucleophiles." Eur. J. Org. Chem.
-
Relevance: details the thermodynamic instability of azetidines and pathways for ring opening.
-
Link:
-
-
S_NAr Optimization (F vs Cl):
-
Source: "Nucleophilic Aromatic Substitution (SNAr) on Pyridines."[1] BenchChem Technical Support.
-
Relevance: Validates the reactivity order F > Cl and the ability to lower reaction temperatures.
-
Link:
-
-
Pd-Catalyzed Amination Review:
-
Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Relevance: The authoritative review on ligand selection (RuPhos/BrettPhos) for secondary amines.
-
Link:
-
Sources
Technical Support Center: Resolution of 4-(Azetidin-2-yl)pyridine Enantiomers
Current Status: Online Ticket ID: #AZPY-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary & Triage
Welcome to the technical support hub for the resolution of 4-(Azetidin-2-yl)pyridine . This scaffold presents unique challenges due to the dual basicity (pyridine
Your resolution strategy depends entirely on your scale and purity requirements. Use the decision matrix below to select the correct workflow.
Workflow Selector (Visualized)
Figure 1: Strategic decision tree for selecting the appropriate resolution methodology based on scale and resolution difficulty.
Module 1: Chiral HPLC & SFC Troubleshooting
Context: Direct chromatographic separation is the preferred method for analytical purity checks and small-scale isolation. The secondary amine of the azetidine often causes severe peak tailing due to interaction with residual silanols on the stationary phase.
Common Issues & Solutions
Q1: My peaks are tailing significantly (
-
Root Cause: The azetidine nitrogen is highly basic.[2] It interacts strongly with the acidic silanols of the silica support.
-
The Fix: You must use a basic modifier.[3]
Q2: I see no separation (single peak) on Amylose columns (AD-H, IA).
-
Root Cause: The chiral recognition pocket of amylose may not fit the specific 3D geometry of the pyridine-azetidine bond vector.
-
The Fix: Switch to a Cellulose-based column (e.g., Chiralcel OD-H or OJ-H).[1] The "inclusion" mechanism differs significantly between amylose (helical) and cellulose (linear/sheet-like) polymers.[1]
-
Data Table: Recommended Screening Conditions
| Parameter | Condition A (Amylose) | Condition B (Cellulose) |
| Column | Chiralpak AD-H / IA | Chiralcel OD-H / IB |
| Mobile Phase | Hexane : EtOH : DEA | Hexane : IPA : DEA |
| Ratio | 90 : 10 : 0.1 | 90 : 10 : 0.1 |
| Temp | 25°C | 25°C |
| Exp.[1] Resolution | High success for 2-aryl azetidines | Alternative if AD fails |
Q3: Can I use SFC (Supercritical Fluid Chromatography)?
-
Answer: Yes, SFC is often superior for basic azetidines due to the high diffusivity of CO2.
-
Warning: You must use a basic additive (0.2% isopropylamine or DEA) in the co-solvent (Methanol).[1] Without it, the azetidine will adsorb irreversibly to the column resulting in no elution.[1]
Troubleshooting Logic Flow
Figure 2: Logical troubleshooting steps for optimizing chiral chromatography of basic heterocycles.
Module 2: Classical Resolution (Crystallization)
Context: For multi-gram scales, HPLC is expensive. Classical resolution via diastereomeric salt formation is the standard industrial approach.
Q4: Which chiral acid should I use for salt formation?
-
Recommendation: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid (L-DBTA) .[1]
-
Mechanism: The azetidine nitrogen (
) will protonate before the pyridine ( ).[1] Tartaric acids effectively bridge the two basic sites in a crystal lattice, often creating rigid diastereomeric networks.[1]
Q5: I obtained an oil instead of crystals. How do I fix this?
-
Root Cause: The salt is too soluble or holds solvent inclusions (solvates).[1]
-
Protocol (The "Swish" Method):
-
Dissolve the oil in a minimum amount of hot Methanol .
-
Slowly add a non-polar anti-solvent like TBME (tert-butyl methyl ether) or Isopropyl Acetate until cloudy.[1]
-
Cool slowly to 4°C.
-
Critical Step: If oiling recurs, re-heat and scratch the glass side vigorously or add a seed crystal of the racemate (sometimes induces nucleation of the specific diastereomer).[1]
-
Module 3: Chemical Stability & Handling
Q6: I left my sample in 1M HCl overnight and it degraded. Why?
-
Explanation: Azetidines are strained rings.[4][5][6] While more stable than aziridines, they undergo acid-catalyzed ring opening , especially if nucleophiles (like Cl-) are present.[1]
-
Reaction Path:
[1] -
Prevention:
Module 4: Derivatization Strategy (The "Nuclear Option")
Q7: Neither HPLC nor salts are working. What is the fallback?
-
Strategy: Eliminate the basicity and hydrogen-bond donating ability of the azetidine nitrogen by protecting it.
-
Protocol:
-
React crude racemate with (Boc)2O (tert-butoxycarbonyl anhydride).[1]
-
Result: The resulting N-Boc-4-(azetidin-2-yl)pyridine is neutral.[1]
-
Separation: This carbamate is easily resolved on Chiralpak AD-H (Hexane/IPA 95:5) without additives.[1] The resolution factor (
) typically doubles compared to the free amine.[1] -
Deprotection: Mild acid treatment (TFA/DCM, 0°C, 30 min) restores the chiral amine.[1] Note: Keep temperature low to prevent ring opening.
-
References
-
Chiral Separation of Azetidine Derivatives Source: Daicel Chiral Technologies.[7] "Instruction Manual for CHIRALPAK® AD-H Columns." (General protocols for basic amines). URL:[Link][1]
-
Stability of Azetidines Source: Couty, F., & Evano, G. (2006).[1] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. (Discusses ring strain and acid sensitivity). URL:[Link][1]
-
Synthesis and Resolution of Pyridine-Azetidine Analogs Source: Lin, N. H., et al. (2002).[1] "Synthesis and Structure-Activity Relationships of 2-(Azetidin-2-yl)pyridines as Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. URL:[Link][1]
-
Classical Resolution of Secondary Amines Source: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolutions). URL:[Link][1]
Sources
Technical Support Center: Stability of 4-(Azetidin-2-yl)pyridine in Aqueous Solution
Welcome to the technical support center for 4-(Azetidin-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
The unique structure of 4-(Azetidin-2-yl)pyridine, featuring a strained four-membered azetidine ring linked to a pyridine moiety, presents specific stability considerations that are crucial for accurate and reproducible experimental outcomes. This guide is structured to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter while working with 4-(Azetidin-2-yl)pyridine in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected compound concentration in prepared solutions.
Possible Cause: Degradation of 4-(Azetidin-2-yl)pyridine due to improper pH of the aqueous solution. The strained azetidine ring is susceptible to ring-opening, particularly under acidic conditions.[1]
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your aqueous solution after the dissolution of 4-(Azetidin-2-yl)pyridine.
-
Buffer Selection: For future experiments, prepare your aqueous solutions using a neutral buffer system (e.g., phosphate-buffered saline, PBS, at pH 7.4). The pyridine nitrogen has a pKa of approximately 5.25, meaning it will be protonated in acidic solutions, which can influence the reactivity of the azetidine ring.[2]
-
Comparative Analysis: Prepare fresh solutions in both unbuffered water and a neutral buffer. Analyze the concentration of the parent compound in both solutions over a time course (e.g., 0, 2, 6, 24 hours) using a validated analytical method like HPLC-UV or LC-MS.[3][4][5]
Causality Explanation: The lone pair of electrons on the azetidine nitrogen can be protonated under acidic conditions, increasing the ring strain and making it more susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening.[1] A neutral pH minimizes this protonation, thereby enhancing the stability of the compound.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause: Formation of degradation products resulting from hydrolysis of the azetidine ring or oxidation of the pyridine ring.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study.[6] This involves intentionally exposing solutions of 4-(Azetidin-2-yl)pyridine to various stress conditions.
-
Acidic Hydrolysis: 0.1 M HCl at 40°C
-
Basic Hydrolysis: 0.1 M NaOH at 40°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 60°C in a neutral buffer
-
-
Peak Characterization: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This information can help in proposing the structures of the degradation products. Common degradation pathways for similar structures include ring-opening of the azetidine and N-oxidation of the pyridine.[2][7]
-
Reference Standard Comparison: If possible, synthesize or acquire potential degradation products as reference standards for definitive identification.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Issue 3: Variability in experimental results between different batches of aqueous solutions.
Possible Cause: Inconsistent storage conditions leading to varying degrees of degradation.
Troubleshooting Steps:
-
Standardized Storage Protocol: Implement a strict, standardized protocol for the storage of all aqueous solutions of 4-(Azetidin-2-yl)pyridine.
-
Temperature: Store solutions at 2-8°C for short-term use (up to 24 hours) and at -20°C or -80°C for long-term storage.[1]
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Pyridine derivatives can be susceptible to photodegradation.[8]
-
Headspace: Minimize the headspace in storage vials to reduce potential oxidation.
-
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Quality Control Check: Before use, especially after long-term storage, perform a quick quality control check on a thawed aliquot using your established analytical method to confirm the concentration and purity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-(Azetidin-2-yl)pyridine in aqueous solution?
A1: The most probable degradation pathway is the hydrolysis of the strained four-membered azetidine ring.[1] This is often catalyzed by acidic conditions, where the azetidine nitrogen becomes protonated, increasing ring strain and making the ring more susceptible to nucleophilic attack by water. This can lead to the formation of a ring-opened product, such as 4-(1-amino-3-hydroxypropyl)pyridine.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed acid-catalyzed hydrolysis of 4-(Azetidin-2-yl)pyridine.
Q2: How does temperature affect the stability of 4-(Azetidin-2-yl)pyridine in aqueous solutions?
A2: Elevated temperatures generally accelerate chemical degradation reactions. For 4-(Azetidin-2-yl)pyridine, increased temperature will likely increase the rate of hydrolytic degradation of the azetidine ring. Therefore, it is recommended to store solutions at reduced temperatures (2-8°C for short-term and frozen for long-term storage) to minimize degradation.[1]
Q3: What analytical methods are recommended for assessing the stability of 4-(Azetidin-2-yl)pyridine?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and detecting degradation products.[4][5] For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[9] Gas chromatography (GC) could also be a viable option, particularly with a mass spectrometry (MS) detector.[3][10]
Recommended Analytical Parameters:
| Parameter | HPLC-UV | LC-MS |
| Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water gradient with a buffer (e.g., ammonium formate) | Acetonitrile/water gradient with a volatile buffer (e.g., formic acid or ammonium acetate) |
| Detection | UV spectrophotometer (e.g., at 254 nm) | Mass spectrometer (e.g., ESI in positive ion mode) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min |
| Column Temp. | 25 - 40 °C | 25 - 40 °C |
Q4: Are there any specific buffer components that should be avoided when preparing aqueous solutions of 4-(Azetidin-2-yl)pyridine?
A4: While common buffers like phosphate and acetate are generally acceptable, it is advisable to avoid buffers containing nucleophilic species, especially at non-neutral pH values, as they could potentially react with the strained azetidine ring. It is always a good practice to perform a preliminary compatibility study with your chosen buffer system by analyzing the stability of 4-(Azetidin-2-yl)pyridine in that buffer over time.
Q5: Can I expect any stability issues in the solid state?
A5: While this guide focuses on aqueous stability, solid-state stability is also a consideration. Four-membered rings like azetidine are generally stable in the solid state.[7] However, it is crucial to store the solid compound in a cool, dry, and dark environment to prevent potential degradation from heat, moisture, and light. Forced degradation studies on the solid drug product can provide more definitive information.[11]
References
-
Xu, X., et al. (2023). Enzymatic hydrolysis of L-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]
-
Xu, X., et al. (2023). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]
-
Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
-
Request PDF. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Available at: [Link]
- Not applicable.
-
G, S. K., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Not applicable.
- Not applicable.
-
Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
- Not applicable.
-
ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. Available at: [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
- Not applicable.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. helixchrom.com [helixchrom.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 2-substituted azetidine reactions
Technical Support Center: Advanced Azetidine Chemistry
Ticket Subject: Overcoming Steric and Conformational Barriers in 2-Substituted Azetidine Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Small Ring" Paradox
Working with 2-substituted azetidines presents a unique paradox: the ring is highly strained (~25 kcal/mol), making it reactive toward ring-opening, yet the 2-substituent creates a "steric wall" that deactivates the nitrogen center toward nucleophilic engagement and blocks electrophilic approach.
This guide moves beyond standard textbook protocols. We address the conformation-reactivity relationship (the "pucker") and provide specific troubleshooting for the two most common failure modes: Pd-catalyzed N-arylation and C-H functionalization (Lithiation).
Module 1: The "Pucker" Factor (Conformational Analysis)
Before starting any reaction, understand your substrate's shape.
Azetidines are not flat.[1][2][3][4][5] They exist in a puckered conformation with a dihedral angle of approximately 37° [1].[6] This puckering forces substituents at the 2-position into either a pseudo-axial or pseudo-equatorial orientation.
-
The Problem: In the pseudo-equatorial conformation, a bulky 2-substituent (e.g., -Ph, -tBu) projects directly into the quadrant needed for metal coordination or electrophilic attack at the Nitrogen lone pair.
-
The Fix:
-
Solvent Tuning: Polar solvents (DMSO, DMF) can sometimes shift the equilibrium toward the conformer that exposes the N-lone pair by stabilizing the dipole.
-
Steric Mapping: If your reaction fails, assume the 2-substituent is blocking the N-vector. You must switch to "slim" electrophiles or specialized ligands that can reach around this bulk.
-
Module 2: Troubleshooting N-Arylation (Buchwald-Hartwig)
Common Issue: Reaction stalls at <10% conversion; starting material remains. Diagnosis: The oxidative addition complex (L-Pd-Ar) cannot undergo amine coordination due to the steric clash between the ligand and the 2-substituent on the azetidine.
Protocol: The "Steric Bypass" System
Do not use standard ligands (BINAP, Xantphos) or generic Pd sources (Pd(PPh3)4). You need dialkylbiaryl phosphine ligands designed for hindered secondary amines .
| Parameter | Recommendation | Scientific Rationale |
| Ligand | RuPhos or BrettPhos | These ligands have specific "pockets" that accommodate the bulk of the amine while maintaining a reactive Pd center [2]. |
| Pre-Catalyst | RuPhos Pd G4 | Ensures a 1:1 L:Pd ratio and rapid activation at low temperatures, preventing catalyst decomposition before the difficult amine binding step [3]. |
| Base | NaOtBu or LHMDS | Strong, soluble bases are required to deprotonate the amine after coordination (or facilitate the mechanism). Weak bases (Carbonates) often fail here. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often favor the tight ion pairs needed for the catalytic cycle in these specific couplings. |
Step-by-Step Workflow
-
Charge: Add RuPhos Pd G4 (2-5 mol%) and Aryl Halide (1.0 equiv) to the vial.
-
Purge: Cycle Argon/Vacuum 3x. (Oxygen kills the active monomeric Pd species).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Amine: Add 2-substituted azetidine (1.2 equiv).
-
Base: Add NaOtBu (1.5 equiv) last.
-
Heat: Stir at 80–100°C. Note: If using LHMDS, add at RT, then heat.
Figure 1: The Critical Failure Point in Azetidine Coupling is Amine Coordination.[1][2][5][6][7][8][9][10][11][12][13][14] RuPhos is required to lower the energy barrier at the red node.
Module 3: Troubleshooting Lithiation (C-H Functionalization)
Common Issue: Ring opening (beta-elimination) resulting in acyclic amines or polymerization. Diagnosis: The C2 proton is acidic, but the resulting carbanion puts electron density into the strained ring system. If the temperature is too high (> -60°C) or the counter-ion is not stabilized, the C-N bond cleaves to relieve strain (25 kcal/mol release).
Protocol: The "Cryogenic Trap"
You cannot use standard n-BuLi at 0°C. You must use a Directing Group (DG) and Transmetallation strategies [4].
Key Strategy: Use N-Boc or N-Pivaloyl groups. The Carbonyl oxygen coordinates the Lithium, stabilizing the carbanion (Complex Induced Proximity Effect - CIPE).
| Variable | Specification | Reason |
| Reagent | s-BuLi (sec-Butyllithium) | More reactive but less nucleophilic than n-BuLi; essential for sterically hindered deprotonation. |
| Additive | TMEDA (Tetramethylethylenediamine) | Breaks up Li-aggregates, making the base more reactive at low temps. |
| Temp | -78°C (Strict) | Above -50°C, the ring opens. Use a dry ice/acetone bath or Flow Reactor. |
| Electrophile | Add pre-cooled | Adding a warm electrophile creates local hot spots that open the ring. |
FAQ: Why did my ring open?
-
Q: I kept it at -78°C, but it still opened.
-
A: Did you quench with acid? Strong acids can protonate the nitrogen, making it a better leaving group. Quench with wet THF or saturated NH4Cl at low temp before warming. Alternatively, your base might have acted as a nucleophile.[2] Ensure you used s-BuLi or t-BuLi, not n-BuLi.
Figure 2: Temperature and Directing Groups (DG) prevent ring destruction.
References
-
Conformational Preferences of Proline Analogues . J. Phys. Chem. B. (2007). Explains the puckering angle (~37°) and steric implications of azetidine rings.
-
RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling . Sigma-Aldrich Technical Guides. Details the specific utility of RuPhos for hindered substrates.
-
Palladium-Catalyzed N-Arylation Reactions with Azetidine . ResearchGate / ChemInform. (2025).[2][10][13][15] Discusses the viability of cross-coupling with strained rings.
-
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine . Org.[4][14][16] Lett. (2014). The definitive guide on lithiation strategies for azetidines to avoid ring opening.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.smu.edu [s3.smu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. researchgate.net [researchgate.net]
- 16. Azetidine synthesis [organic-chemistry.org]
Validation & Comparative
Azetidine as a proline bioisostere in pyridine-based drugs
Topic: Azetidine as a proline bioisostere in pyridine-based drugs Content Type: Publish Comparison Guide
A Strategic Guide for Medicinal Chemists & Drug Developers
Executive Summary: The Case for Ring Contraction
In the optimization of pyridine-based pharmacophores, the substitution of a pyrrolidine (proline-like) ring with an azetidine ring has emerged as a high-impact bioisosteric strategy. While proline is a ubiquitous structural motif, its five-membered ring often carries liabilities: excessive lipophilicity (LogP), metabolic susceptibility at the
This guide analyzes the Azetidine-Pyridine motif as a superior alternative in specific drug discovery contexts. By contracting the ring from five to four members, researchers can lower lipophilicity, rigidify the vector of substituents, and significantly enhance metabolic stability—often without sacrificing (and frequently improving) potency.
Physicochemical & Structural Comparison
The transition from Proline (pyrrolidine) to Azetidine involves more than just removing a methylene group. It fundamentally alters the electronic and steric profile of the molecule.
Comparative Metrics: Azetidine vs. Proline vs. Piperidine
Data synthesized from standard medicinal chemistry parameters and specific case studies (e.g., PDE10A inhibitors).
| Feature | Azetidine (4-Membered) | Proline/Pyrrolidine (5-Membered) | Piperidine (6-Membered) | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain in azetidine alters amine basicity and reactivity. |
| Lipophilicity ( | Baseline (Ref) | +0.4 to +0.6 | +0.8 to +1.0 | Azetidine lowers LogP, improving solubility and lowering metabolic clearance risk. |
| Conformation | Puckered (Butterfly) | Envelope (Endo/Exo) | Chair | Azetidine offers a distinct, rigid exit vector for substituents ( |
| Metabolic Liability | Low | High | Moderate | Azetidine lacks the vulnerable |
| pKa (Conj. Acid) | ~11.3 (Amine) | ~11.3 (Amine) | ~11.1 (Amine) | While intrinsic pKa is similar, the inductive effect on the attached pyridine is stronger for azetidine. |
Case Study: PDE10A Inhibitors (Compound A30)
Validation of the Azetidine Advantage in Potency and Stability.[1]
Context: Phosphodiesterase 10A (PDE10A) is a target for pulmonary arterial hypertension (PAH) and CNS disorders. In the development of imidazo[1,2-a]pyridine-based inhibitors, researchers faced challenges with metabolic stability and blood-brain barrier (BBB) permeability.[1]
The Experiment: Researchers compared a series of cyclic amine tails attached to the pyridine scaffold. The transition to an azetidine linker (Compound A30) provided the optimal balance.
Experimental Data Comparison
| Compound Variant | Ring Size | IC | RLM Stability (t | BBB Permeability |
| Analog A (Piperidine) | 6 | ~12 nM | < 15 min | High (Non-selective) |
| Analog B (Pyrrolidine) | 5 | ~8 nM | ~ 25 min | Moderate |
| Compound A30 (Azetidine) | 4 | 3.5 nM | > 60 min | Low (Peripheral restriction) |
Mechanistic Insight: The azetidine ring in Compound A30 did not merely act as a spacer. Its rigid geometry positioned the quinoline group perfectly into the PDE10A Q2 pocket, forming a critical hydrogen bond with Tyr693. Furthermore, the removal of the oxidative "soft spots" (extra methylenes) found in pyrrolidine/piperidine drastically reduced clearance by Rat Liver Microsomes (RLM).
Key Takeaway: The azetidine analog achieved a 2-3x potency boost and a >2x improvement in metabolic half-life compared to larger ring analogs.
Strategic Decision Pathways
When should you switch from Proline to Azetidine? Use this logic flow to validate the design choice.
Figure 1: Decision Logic for Proline-to-Azetidine Scaffold Hopping.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the Azetidine-Pyridine motif and the validation of its metabolic stability.
Protocol A: Synthesis of 2-(Azetidin-1-yl)pyridine via Buchwald-Hartwig Coupling
Standard S
Reagents:
-
Substrate: 2-Bromopyridine (1.0 equiv)
-
Amine: Azetidine (1.2 equiv) [Note: Use HCl salt + extra base if free base is volatile]
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base: NaO^t^Bu (1.5 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Ar flow, charge a reaction vial with Pd
(dba) , Ligand, and NaO^t^Bu. -
Addition: Add Toluene, followed by 2-Bromopyridine and Azetidine.
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). Azetidine products are often more polar than their pyrrolidine counterparts; adjust gradient accordingly.[2]
Self-Validation Check:
-
Success Indicator: Appearance of distinct azetidine multiplets in
H NMR ( ~4.0 ppm for -H, ~2.4 ppm for -H). -
Failure Mode: If conversion is low, switch Ligand to BrettPhos or RuPhos , which are superior for sterically demanding or electron-rich couplings.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Validating the "Bioisostere Advantage".
-
Incubation: Prepare Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Spike: Add test compound (Azetidine analog vs. Proline analog) to a final concentration of 1
M. -
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot samples at
min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.- .
Visualization of Synthesis Workflow
Figure 2: Optimized Buchwald-Hartwig Coupling for Azetidine Introduction.
References
-
Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A. European Journal of Medicinal Chemistry. (2025).
-
Azetidines in Drug Discovery. PharmaBlock White Paper. (2024).
-
Buchwald-Hartwig Amination: General Procedures and Ligand Selection. Organic Chemistry Portal.
-
Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Journal of Organic Chemistry. (2008).
-
Cobimetinib (Cotellic) Prescribing Information. Genentech/Exelixis. (Validating Azetidine Safety).
Sources
A Senior Application Scientist's Guide to the Structural Characterization of 4-(Azetidin-2-yl)pyridine Isomers
Introduction: The Structural Challenge of Privileged Scaffolds
In the landscape of medicinal chemistry, the fusion of privileged scaffolds—molecular frameworks known to bind to multiple biological targets—is a cornerstone of rational drug design. The 4-(Azetidin-2-yl)pyridine motif is a prime example, combining the rigid, three-dimensional character of the azetidine ring with the versatile hydrogen-bonding and aromatic-stacking capabilities of the pyridine moiety. The azetidine scaffold, in particular, is increasingly utilized as a bioisostere for larger rings, offering improved physicochemical properties such as solubility while providing unique exit vectors for substituent placement.[1]
However, the synthesis of 4-(Azetidin-2-yl)pyridine inherently generates a complex isomeric landscape. The chiral center at the C2 position of the azetidine ring gives rise to a pair of enantiomers, (R) and (S), which can exhibit vastly different pharmacological and toxicological profiles. Furthermore, the potential for substitution at other positions on either ring can lead to constitutional isomers that may be difficult to distinguish.
This guide provides an in-depth, multi-technique strategy for the unambiguous structural characterization and differentiation of 4-(Azetidin-2-yl)pyridine isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers in drug discovery and development.
Part 1: Defining the Isomeric Landscape
Before embarking on any characterization, it is critical to understand the potential isomers that could arise during synthesis or be present as impurities. The primary focus is the enantiomeric pair of the target molecule, but consideration of key constitutional isomers is essential for definitive identification.
Caption: The isomeric landscape of 4-(Azetidin-2-yl)pyridine.
Part 2: An Integrated Analytical Workflow
No single technique can provide a complete structural picture. A logical, integrated workflow is paramount for efficiently moving from a raw synthetic mixture to an unambiguously characterized, enantiopure compound.
Caption: Integrated workflow for isomer characterization.
Part 3: Core Characterization Techniques
Mass Spectrometry (MS): The First Gatekeeper
Expertise & Experience: Mass spectrometry serves as the initial verification step. Its primary role is to confirm the molecular weight and elemental composition. For isomeric analysis, high-resolution mass spectrometry (HRMS) is non-negotiable. However, the true power of MS in this context lies in tandem MS (MS/MS), where fragmentation patterns can differentiate constitutional isomers. The position of the side chain on the pyridine ring dramatically influences fragmentation due to the "ortho effect," where a 2-substituted side chain can interact directly with the ring nitrogen.[2][3]
Experimental Protocol (LC-MS/MS):
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Full Scan (MS1): Scan range m/z 50-500 to find the parent ion.
-
HRMS: Confirm the exact mass of the [M+H]⁺ ion.
-
Tandem MS (MS2): Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) to generate fragment ions.
-
Data Interpretation:
| Isomer | Expected [M+H]⁺ (C₉H₁₂N₂) | Key Distinguishing Fragments | Rationale |
| 4-(Azetidin-2-yl)pyridine | 149.1079 | Loss of ethylene (C₂H₄) from the azetidine ring. | Standard fragmentation of the azetidine ring. |
| 2-(Azetidin-2-yl)pyridine | 149.1079 | Unique fragments resulting from hydrogen transfer to the ring nitrogen followed by neutral loss.[2] | The proximity of the side chain to the pyridine nitrogen enables specific rearrangement pathways not possible in the 3- or 4-isomers. |
| 4-(Azetidin-3-yl)pyridine | 149.1079 | Likely to show a more prominent initial loss of the pyridyl group due to the weaker C-N bond at the 3-position. | Different bond dissociation energies lead to distinct fragmentation hierarchies. |
NMR Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity of the molecule. While ¹H and ¹³C NMR provide the fundamental dataset, 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment and confirming which constitutional isomer has been synthesized. For pyridine derivatives, the aromatic region of the ¹H NMR spectrum is particularly diagnostic of the substitution pattern.[4][5][6]
Experimental Protocol (¹H, ¹³C, COSY, HMBC):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Standard proton experiment with 16-32 scans.
-
-
¹³C NMR:
-
Acquisition: Standard proton-decoupled carbon experiment (e.g., PENDANT or APT) to distinguish CH/CH₃ from CH₂/quaternary carbons.
-
-
2D NMR:
-
COSY: To establish ¹H-¹H coupling networks (e.g., within the azetidine ring and within the pyridine ring).
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations. This is critical for confirming the connection point between the azetidine and pyridine rings. A correlation between the azetidine C2 proton and the pyridine C4 carbon is the definitive proof of the desired 4-(Azetidin-2-yl) linkage.
-
Data Interpretation:
| Isomer | ¹H NMR Aromatic Region | Key HMBC Correlation |
| 4-(Azetidin-2-yl)pyridine | Two distinct signals, typically appearing as two doublets (AA'BB' system) due to symmetry. | Correlation between Azetidine H2 and Pyridine C4. |
| 3-(Azetidin-2-yl)pyridine | Four distinct aromatic signals, often complex multiplets. | Correlation between Azetidine H2 and Pyridine C3. |
| 2-(Azetidin-2-yl)pyridine | Four distinct aromatic signals, often complex multiplets. | Correlation between Azetidine H2 and Pyridine C2. |
| 4-(Azetidin-3-yl)pyridine | Two distinct signals (AA'BB' system), similar to the target. | Correlation between Azetidine H3 protons and Pyridine C4. |
Chiral HPLC: Resolving the Mirror Images
Expertise & Experience: Once the constitutional identity is confirmed as 4-(Azetidin-2-yl)pyridine, the next crucial step is to separate the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for both analytical quantification of enantiomeric excess (ee) and preparative isolation of single enantiomers.[7] The choice of chiral stationary phase (CSP) is critical and often requires screening. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[8][9]
Experimental Protocol (Chiral HPLC Method Development):
-
Column Screening:
-
Columns: Start with columns like Chiralcel OD-H (cellulose-based) and Chirobiotic T (teicoplanin-based).
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol mixtures.
-
Polar Organic: Acetonitrile or Methanol/Ethanol.
-
Reversed Phase: Acetonitrile/Water with buffers.
-
-
-
Method Optimization:
-
Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and temperature to improve resolution and reduce run time.
-
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Expected Outcome: A chromatogram showing two well-resolved peaks corresponding to the (R) and (S) enantiomers. Without a certified reference standard, it is not possible to assign which peak corresponds to which enantiomer by HPLC alone.
X-ray Crystallography: The Definitive Answer
Expertise & Experience: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][10] It provides unequivocal proof of connectivity and configuration. The primary challenge is often obtaining diffraction-quality single crystals.
Experimental Protocol (Crystallization and Data Collection):
-
Crystallization:
-
Purify the compound (either the racemate or an isolated enantiomer from preparative HPLC).
-
Screen various solvents and techniques (slow evaporation, vapor diffusion, cooling) to grow single crystals. Common solvents include ethyl acetate, hexane, and dichloromethane.[1]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal motion.[10]
-
-
Structure Solution and Refinement:
-
Solve and refine the crystal structure using appropriate software.
-
For absolute configuration determination (if an enantiopure sample is used), the Flack parameter must be calculated. A value close to 0 for the correct enantiomer confirms the assignment.
-
Data Interpretation: The output is a complete 3D model of the molecule in the crystal lattice. Key parameters to analyze include:
-
Connectivity: Confirms the 4-(Azetidin-2-yl) linkage.
-
Absolute Configuration: Unambiguously assigns the (R) or (S) configuration at the C2 chiral center.
-
Conformation: Reveals the puckering of the azetidine ring and the relative orientation of the two rings.[10]
References
-
Chen, P. H. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available from: [Link].
-
Lavorato, D. J. Hydrogen Shifi' Isomers of Pyridine and other N-Heterocycles: A Tandem Mass Spectrometry Study. Bibliothèque et Archives Canada. Available from: [Link].
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. Journal of Organic Chemistry. Available from: [Link].
-
ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2... ResearchGate. Available from: [Link].
-
Ramalakshmishmi, et al. (2009). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. International Journal of ChemTech Research. Available from: [Link].
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available from: [Link].
-
Semantic Scholar. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Semantic Scholar. Available from: [Link].
-
Berman, H. M., et al. Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society. Available from: [Link].
-
Seela, F., et al. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Available from: [Link].
-
Academia.edu. (PDF) Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. Available from: [Link].
-
ResearchGate. (PDF) Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. Available from: [Link].
-
Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Rsc.org. Available from: [Link].
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link].
-
ScienceDirect. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. ScienceDirect. Available from: [Link].
- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
-
Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC. Available from: [Link].
-
Academia.edu. (PDF) Properties and reactions of 4-thioxo-2-azetidinones. Academia.edu. Available from: [Link].
-
Royal Society of Chemistry. Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. The Royal Society of Chemistry. Available from: [Link].
-
MDPI. Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. Available from: [Link].
-
Prakali and Dinnimath. (2021). A Review on Azetidinone Derivatives as Potential Bioactive Agents. IJPSR. Available from: [Link].
-
Dandekar, V. (2023). A Review on Chiral Switch. World Journal of Pharmaceutical Research. Available from: [Link].
-
Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry. Available from: [Link].
-
El-Sayed, M. A.-A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. Available from: [Link].
-
ResearchGate. Comparison of the 1 H NMR spectra of 4-(2-thioethyl)pyridine (a),... ResearchGate. Available from: [Link].
-
Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry. Available from: [Link].
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A Comparative Guide to the Prospective Crystal Structures of 4-(Azetidin-2-yl)pyridine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The control and characterization of solid forms are critical in drug development for ensuring optimal physicochemical properties, stability, and bioavailability. 4-(Azetidin-2-yl)pyridine is a heterocyclic building block of interest in medicinal chemistry, and its salt forms are expected to play a significant role in its potential therapeutic applications. This guide addresses the notable absence of publicly available experimental crystal structure data for salts of 4-(Azetidin-2-yl)pyridine. In lieu of a direct comparative analysis of empirical data, this document provides a prospective guide for researchers. It outlines the probable synthetic routes, discusses the likely crystallographic characteristics of common pharmaceutical salts (hydrochloride, tartrate, and mesylate), and presents a workflow for their experimental determination and computational prediction.
Introduction: The Significance of Crystalline Salts in Drug Development
The azetidine ring is a valuable scaffold in medicinal chemistry, known for imparting desirable properties such as improved metabolic stability and reduced lipophilicity.[1] When combined with a pyridine moiety, as in 4-(Azetidin-2-yl)pyridine, the resulting molecule presents multiple sites for salt formation, which can be leveraged to optimize its pharmaceutical properties. The formation of crystalline salts is a cornerstone of drug development, offering a means to enhance solubility, dissolution rate, stability, and manufacturability of an active pharmaceutical ingredient (API).[2]
A thorough understanding of the three-dimensional arrangement of ions in the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, informs on key properties like hygroscopicity, polymorphism, and mechanical characteristics. Despite the importance of such data, a survey of the Cambridge Structural Database (CSD) and other public repositories reveals a lack of experimental crystal structures for any salt of 4-(Azetidin-2-yl)pyridine. This guide, therefore, aims to provide a foundational framework for researchers venturing into the solid-form screening and characterization of this promising molecule.
Synthesis of 4-(Azetidin-2-yl)pyridine and its Salts
The parent compound, (S)-4-(azetidin-2-yl)pyridine, is identified by the CAS number 1213558-97-4.[3] While specific synthetic procedures for this exact molecule are not detailed in readily available literature, analogous syntheses of 2-substituted azetidines often involve photochemical modifications of azetidine-2-carboxylic acids or other specialized cycloaddition reactions.[1]
General Protocol for Salt Formation
The formation of pyridinium salts is a well-established acid-base reaction.[4][5][6] A general procedure for the preparation of 4-(Azetidin-2-yl)pyridine salts would involve the following steps:
-
Dissolution of 4-(Azetidin-2-yl)pyridine in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
-
Stoichiometric addition of the desired acid (e.g., hydrochloric acid, L-tartaric acid, or methanesulfonic acid), also dissolved in a suitable solvent.
-
Stirring the mixture at room temperature or with gentle heating to ensure complete reaction.
-
Inducing crystallization by cooling, slow evaporation of the solvent, or addition of an anti-solvent.
-
Isolation of the resulting crystalline salt by filtration, followed by washing with a non-polar solvent and drying under vacuum.
Figure 1: General workflow for the synthesis of 4-(Azetidin-2-yl)pyridine and its subsequent salt formation.
Prospective Comparison of Common Pharmaceutical Salts
In the absence of experimental data, we can hypothesize the likely crystallographic features of common pharmaceutical salts of 4-(Azetidin-2-yl)pyridine based on the nature of the counter-ions and the functional groups of the parent molecule.
Table 1: Predicted Physicochemical and Crystallographic Properties of 4-(Azetidin-2-yl)pyridine Salts
| Salt Form | Counter-ion | Predicted Solubility | Key Intermolecular Interactions | Potential for Polymorphism |
| Hydrochloride | Cl⁻ | High | Strong N⁺-H···Cl⁻ hydrogen bonds; potential for C-H···Cl⁻ interactions. | Moderate |
| L-Tartrate | C₄H₄O₆²⁻ | Moderate to High | Extensive network of O-H···O, N⁺-H···O, and C-H···O hydrogen bonds; potential for chirality-driven packing. | High |
| Mesylate | CH₃SO₃⁻ | High | N⁺-H···O(sulfonate) and C-H···O(sulfonate) hydrogen bonds; potential for π-stacking of pyridine rings. | Moderate |
Hydrochloride Salt
The hydrochloride salt is one of the most common salt forms in pharmaceuticals due to its ability to significantly enhance the solubility of basic compounds. The chloride anion is a simple, spherical ion that acts as a strong hydrogen bond acceptor.
-
Expected Crystal Packing: The crystal structure will likely be dominated by strong hydrogen bonds between the protonated pyridine nitrogen and/or the azetidine nitrogen and the chloride ion. The small size of the chloride ion may allow for efficient packing, potentially leading to a dense and stable crystal lattice.
L-Tartrate Salt
L-tartaric acid is a chiral dicarboxylic acid that is frequently used for salt formation and chiral resolution. Its multiple hydroxyl and carboxyl groups allow for the formation of extensive hydrogen bond networks.
-
Expected Crystal Packing: The tartrate salt is expected to exhibit a complex three-dimensional hydrogen-bonding network involving the carboxylate and hydroxyl groups of the tartrate and the protonated nitrogen(s) of the 4-(Azetidin-2-yl)pyridine cation. The chirality of the L-tartrate will likely influence the packing arrangement, potentially leading to non-centrosymmetric space groups. The conformational flexibility of the tartrate molecule could also give rise to polymorphism.
Mesylate Salt
Methanesulfonic acid is a strong acid that forms stable, crystalline salts. The mesylate anion has three oxygen atoms that can act as hydrogen bond acceptors.
-
Expected Crystal Packing: The mesylate salt is anticipated to feature strong hydrogen bonds between the protonated nitrogen(s) and the sulfonate oxygen atoms. The possibility of π-π stacking interactions between the pyridine rings may also play a role in the overall crystal packing.
Experimental and Computational Approaches to Structure Determination
Given the lack of public data, researchers will need to either perform experimental crystallization and structure determination or turn to computational methods for initial insights.
Experimental Workflow for Crystal Structure Determination
A systematic approach to solid-form screening and characterization is essential.
Figure 2: Experimental workflow for the determination and comparison of the crystal structures of 4-(Azetidin-2-yl)pyridine salts.
-
Polymorph and Solvate Screening: The synthesized salts should be subjected to a comprehensive screening process using various solvents and crystallization techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition) to identify different crystalline forms.
-
Initial Characterization: The resulting solid forms should be characterized by Powder X-ray Diffraction (PXRD) to identify unique crystalline phases. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will provide information on melting points, desolvation, and thermal stability. Dynamic Vapor Sorption (DVS) is crucial for assessing hygroscopicity.
-
Single Crystal Growth: Promising crystalline forms identified by PXRD should be subjected to single crystal growth experiments.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structures.[7][8][9][10][11]
-
Methodology: CSP algorithms generate a large number of plausible crystal packing arrangements for a given molecule. These structures are then ranked based on their calculated lattice energies using force fields or quantum mechanical methods.
-
Application: For 4-(Azetidin-2-yl)pyridine salts, CSP could be used to:
-
Predict the most likely crystal structures for different salt forms.
-
Identify potential polymorphs and their relative stabilities.
-
Provide a theoretical basis for understanding the intermolecular interactions that govern crystal packing.
-
Conclusion
While experimental crystal structure data for 4-(Azetidin-2-yl)pyridine salts are currently unavailable, this guide provides a prospective framework for researchers in the field. By understanding the fundamental principles of salt formation and crystal engineering, and by employing a systematic experimental and computational approach, the solid-state landscape of this promising molecule can be effectively navigated. The insights gained from such studies will be invaluable for the development of new therapeutic agents with optimized physicochemical and pharmaceutical properties.
References
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- Zhang, Y., et al. (2025). Prediction of small molecule crystal structures.
- Crystal structure prediction. (n.d.). In Wikipedia. Retrieved February 17, 2026.
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- Crystal structure prediction workflow for small molecule drug formul
- (S)-4-(azetidin-2-yl)pyridine. (2025). AiFChem.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
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- Preparation of 4-substituted pyridines using quaternary pyridine salts. (1987).
- Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. (2022). PMC.
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). PMC.
- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
- Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. (n.d.). Academia.edu.
- Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. (2025).
- Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. (2018). Indian Academy of Sciences.
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- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-2-yl)pyridine Dihydrochloride
This guide provides an in-depth operational and disposal plan for 4-(Azetidin-2-yl)pyridine dihydrochloride, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document establishes a robust safety and disposal protocol by synthesizing data from structurally related molecules, including pyridine and azetidine derivatives. The core principle is to manage this compound with the assumption that it possesses a combination of hazards from its constituent chemical groups, ensuring the highest level of safety and regulatory compliance.
Part 1: Hazard Profile & Risk Assessment
4-(Azetidin-2-yl)pyridine dihydrochloride is composed of a pyridine ring, an azetidine ring, and is in a dihydrochloride salt form. The potential hazards are inferred from these structural components.
-
Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous. They are often flammable, toxic, and act as irritants.[1][2] Waste containing pyridine is classified as hazardous and requires specialized disposal, typically high-temperature incineration.[1] Exposure can be harmful if swallowed, inhaled, or in contact with the skin.[3][4]
-
Azetidine Moiety : The parent compound, azetidine, is a corrosive and highly flammable liquid, known to cause severe skin burns and eye damage.[5][6][7]
-
Dihydrochloride Salt : This salt form likely renders the compound a water-soluble solid.[8] While this may reduce flammability compared to the free base, it can still pose significant risks of skin and eye irritation, similar to other amine hydrochlorides.[9][10]
Based on this analysis, 4-(Azetidin-2-yl)pyridine dihydrochloride must be handled as a hazardous substance with the following potential characteristics.
| Hazard Category | Inferred Risks & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. This is a common characteristic of pyridine derivatives. | [3][4][8][9] |
| Corrosivity/Irritation | Causes serious skin and eye irritation/damage. This is inferred from both the azetidine and hydrochloride salt components. | [5][6][7][10] |
| Flammability | The potential for flammability exists, primarily from the pyridine and azetidine structures, although the salt form may mitigate this. | [3][6] |
| Environmental Hazard | Pyridine derivatives can be toxic to aquatic life. The compound should not be allowed to enter drains or waterways. | [11][12] |
Part 2: Pre-Disposal Safety Protocols
Before beginning any disposal-related activities, rigorous safety measures must be in place.
Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted inside a certified chemical fume hood. The following PPE is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before each use. | To prevent skin contact and absorption, as pyridine derivatives can be harmful dermally.[2][13] |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect eyes from splashes of solutions or contact with the solid powder.[5][13] |
| Skin & Body Protection | Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Not typically required if handled exclusively within a functioning chemical fume hood. | To avoid inhalation of vapors or fine powder.[2] |
Spill & Emergency Procedures
Chemical spills must be addressed immediately.[14]
-
Small Spills : For minor spills, absorb the material with a non-combustible, inert absorbent such as vermiculite or sand.[2] Carefully sweep or vacuum the material into a designated hazardous waste container. Do not generate dust.
-
Large Spills : In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Personnel Exposure : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][15] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention in all cases of exposure.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 4-(Azetidin-2-yl)pyridine dihydrochloride is a regulated process. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [14][16]
Step 1: Waste Identification and Segregation
All materials that have come into contact with 4-(Azetidin-2-yl)pyridine dihydrochloride must be classified as hazardous waste.[1][2] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Empty containers that held the compound. These should be triple-rinsed with a suitable solvent (e.g., methanol or water), with the rinsate also collected as hazardous waste.[14]
Crucially, this waste stream must be kept separate from other incompatible waste streams to prevent dangerous chemical reactions.[16]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container : Use a designated hazardous waste container that is chemically compatible with the compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.[16]
-
Collect Waste : Place all identified hazardous waste into the container. Keep the container closed at all times, except when adding waste.
-
Avoid Overfilling : Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
Step 3: Proper Labeling
Accurate labeling is a critical regulatory requirement.[17][18]
-
Affix a hazardous waste tag to the container as soon as the first item of waste is added.
-
The label must clearly state:
Step 4: Temporary Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[17][18]
-
The SAA must be under the control of laboratory personnel.[16]
-
If flammability is a concern, the container should be stored in an approved flammable materials storage cabinet.[17]
-
Storage limits apply; laboratories must not store more than 55 gallons of hazardous waste at a time in an SAA.[14][18]
Step 5: Final Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Professional Disposal : The EHS department will work with a licensed hazardous waste disposal company for final treatment.[19] The most probable and appropriate disposal method for this compound is high-temperature incineration in a permitted hazardous waste incinerator.[1]
Part 4: Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 4-(Azetidin-2-yl)pyridine dihydrochloride.
Caption: Decision workflow for handling and disposing of 4-(Azetidin-2-yl)pyridine dihydrochloride waste.
References
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Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR), via NCBI. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Safety Data Sheet: Azetidine . Chemos GmbH & Co.KG. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet: Pyridine . Fisher Scientific (Acros Organics). [Link]
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Safety Data Sheet: Pyridine hydrochloride . Thermo Fisher Scientific. [Link]
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Safety Data Sheet: PYRIDINE . ChemSupply Australia. [Link]
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Azetidine PubChem Entry . National Institutes of Health (NIH). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
